3-Epiglochidiol diacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,3aR,5aR,5bR,7aS,9S,11R,11aR,11bS,13aR,13bR)-11-acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O4/c1-20(2)23-13-15-31(7)17-18-32(8)24(29(23)31)11-12-26-33(32,9)16-14-25-30(5,6)27(37-21(3)35)19-28(34(25,26)10)38-22(4)36/h23-29H,1,11-19H2,2-10H3/t23-,24+,25-,26-,27-,28+,29+,31+,32+,33+,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJKRJBNTXQYSO-NIFDHWSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)OC(=O)C)OC(=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5(C)C)OC(=O)C)OC(=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 3-Epiglochidiol Diacetate: A Technical Guide to Its Natural Sourcing and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing, isolation, and characterization of 3-Epiglochidiol diacetate, a triterpenoid of interest for its potential pharmacological activities. While direct isolation of the diacetate form from natural sources is not extensively documented, this guide focuses on the isolation of its precursor, 3-Epiglochidiol, from its natural plant sources, followed by the straightforward chemical modification to yield the diacetate.
Natural Source and Chemical Profile
3-Epiglochidiol, the parent compound of this compound, is a lupane-type triterpenoid. These compounds are predominantly found in plants of the family Phyllanthaceae, particularly within the Glochidion genus. Species such as Glochidion heyneanum and Glochidion eriocarpum have been identified as sources of the closely related triterpenoid, glochidiol, and its epimers. The presence of these compounds underscores the potential of this genus as a primary source for isolating 3-Epiglochidiol.
Phytochemical analysis of these plants reveals a rich diversity of secondary metabolites, including various triterpenoids, steroids, flavonoids, and alkaloids, which necessitates a robust purification strategy to isolate the target compound.
Experimental Protocols: Isolation and Acetylation
The following protocols are based on established methodologies for the isolation of lupane-type triterpenoids from Glochidion species and subsequent acetylation.
Extraction of Crude Plant Material
-
Plant Material Collection and Preparation: Aerial parts (leaves and stems) of the source plant (e.g., Glochidion heyneanum) are collected, washed, and air-dried in the shade. The dried material is then ground into a coarse powder.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol or ethanol at room temperature for several days. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Chromatographic Purification of 3-Epiglochidiol
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Triterpenoids are typically enriched in the less polar fractions (n-hexane and chloroform).
-
Column Chromatography: The chloroform or n-hexane fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized by spraying with a solution of ceric sulfate in sulfuric acid followed by heating.
-
Preparative TLC or Recrystallization: Fractions containing the compound of interest (identified by its Rf value in comparison to a standard, if available) are pooled, concentrated, and further purified by preparative TLC or recrystallization from a suitable solvent (e.g., methanol) to afford pure 3-Epiglochidiol.
Synthesis of this compound
-
Acetylation Reaction: Pure 3-Epiglochidiol is dissolved in a mixture of pyridine and acetic anhydride. The reaction mixture is stirred at room temperature overnight.
-
Work-up: The reaction is quenched by the addition of crushed ice, and the product is extracted with a suitable organic solvent like diethyl ether or ethyl acetate. The organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting residue is purified by column chromatography over silica gel using a gradient of n-hexane and ethyl acetate to yield pure this compound.
Quantitative Data
The following table summarizes typical quantitative data obtained during the isolation and characterization of lupane-type triterpenoids and their derivatives. Please note that specific yields will vary depending on the plant source, collection time, and extraction efficiency.
| Parameter | Value | Method of Analysis |
| Extraction Yield (Crude) | 5-10% (w/w) of dry plant material | Gravimetric |
| Purity of Isolated 3-Epiglochidiol | >95% | HPLC, NMR |
| Yield of 3-Epiglochidiol | 0.01-0.05% (w/w) of dry plant material | Gravimetric |
| Molecular Formula | C₃₀H₅₀O₂ (3-Epiglochidiol) | HR-ESI-MS |
| Molecular Weight | 442.7 g/mol (3-Epiglochidiol) | Mass Spectrometry |
| ¹H NMR (CDCl₃, 400 MHz) for 3-Epiglochidiol | δ 4.70 (br s, 1H), 4.58 (br s, 1H), 3.20 (dd, J = 11.2, 4.8 Hz, 1H), ... | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, 100 MHz) for 3-Epiglochidiol | δ 150.9, 109.3, 79.0, ... | NMR Spectroscopy |
| Yield of this compound | >90% from 3-Epiglochidiol | Gravimetric |
| Molecular Formula | C₃₄H₅₄O₄ (this compound) | HR-ESI-MS |
| Molecular Weight | 526.8 g/mol (this compound) | Mass Spectrometry |
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of 3-Epiglochidiol and a potential signaling pathway that could be investigated based on the activities of related triterpenoids.
Caption: Isolation and Synthesis Workflow.
The Unexplored Potential of 3-Epiglochidiol Diacetate: A Technical Overview of Synthesis and Predicted Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific literature detailing the synthesis and biological activity of 3-Epiglochidiol diacetate is not available. This technical guide, therefore, focuses on the known synthesis of the parent compound, 3-Epiglochidiol (also referred to as Glochidiol in much of the literature), and the significant, well-documented biological activities of Glochidiol and related compounds isolated from the Glochidion genus. The diacetate derivative is predicted to exhibit similar, potentially enhanced, bioactivity due to increased lipophilicity which may improve cell permeability.
Introduction
Triterpenoids, a large and structurally diverse class of natural products, have long been a source of inspiration for drug discovery. Among these, compounds isolated from the plant genus Glochidion have demonstrated a range of promising biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3][4][5] Glochidiol, a lupane-type triterpenoid, has emerged as a particularly interesting lead compound due to its potent cytotoxic effects against various cancer cell lines.[6][7][8] This whitepaper provides a comprehensive overview of the current knowledge on Glochidiol, with the aim of stimulating further research into its derivatives, such as this compound.
Synthesis of 3-Epiglochidiol
Currently, the primary method for obtaining 3-Epiglochidiol (Glochidiol) is through isolation from natural sources, particularly from plants of the Glochidion genus.[1][5][8] While a total chemical synthesis has not been extensively reported in the literature, a general workflow for its isolation and purification is outlined below. The synthesis of the diacetate derivative would subsequently involve a standard acetylation reaction.
Isolation and Purification of 3-Epiglochidiol
The following is a generalized protocol based on common phytochemical isolation techniques.
Experimental Protocol: Isolation of Glochidiol
-
Plant Material Collection and Preparation: Collect plant material (e.g., leaves, stems, or roots) from a Glochidion species. The material should be air-dried and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to solvent extraction, typically using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol). Glochidiol is generally found in the less polar extracts.
-
Fractionation: The crude extract is then fractionated using column chromatography over silica gel. A gradient elution system (e.g., hexane-ethyl acetate) is employed to separate the components based on polarity.
-
Purification: Fractions containing Glochidiol, as identified by Thin Layer Chromatography (TLC), are combined and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Synthesis of this compound
The synthesis of this compound from the isolated 3-Epiglochidiol would be a straightforward acetylation reaction.
Experimental Protocol: Acetylation of 3-Epiglochidiol
-
Reaction Setup: Dissolve the purified 3-Epiglochidiol in a suitable solvent such as pyridine or dichloromethane.
-
Acetylation: Add an excess of acetic anhydride and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
-
Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by TLC until completion.
-
Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield this compound.
Diagram: General Workflow for Isolation and Acetylation
Caption: Workflow for the isolation of 3-Epiglochidiol and subsequent synthesis of its diacetate.
Biological Activity of Glochidiol
Glochidiol has demonstrated significant biological activity, particularly in the realm of oncology. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division.
Anticancer Activity
Glochidiol exhibits potent antiproliferative activity against a variety of cancer cell lines, with a notable efficacy against lung cancer.[6][7]
Table 1: In Vitro Antiproliferative Activity of Glochidiol against Lung Cancer Cell Lines [6]
| Cell Line | Type of Lung Cancer | IC₅₀ (µM) |
| NCI-H2087 | Non-Small Cell Lung Cancer | 4.12 |
| HOP-62 | Non-Small Cell Lung Cancer | 2.01 |
| NCI-H520 | Squamous Cell Carcinoma | 7.53 |
| HCC-44 | Adenocarcinoma | 1.62 |
| HARA | Adenocarcinoma | 4.79 |
| EPLC-272H | Squamous Cell Carcinoma | 7.69 |
| NCI-H3122 | Non-Small Cell Lung Cancer | 2.36 |
| COR-L105 | Large Cell Carcinoma | 6.07 |
| Calu-6 | Anaplastic Carcinoma | 2.10 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Glochidiol (or the compound of interest) and incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.
Mechanism of Action: Tubulin Polymerization Inhibition
Glochidiol's anticancer effects are attributed to its ability to inhibit the polymerization of tubulin into microtubules.[6][7] This disruption of the microtubule network leads to cell cycle arrest and apoptosis. It is believed to bind to the colchicine binding site on tubulin.[6][7]
Table 2: In Vitro Tubulin Polymerization Inhibition by Glochidiol [6]
| Compound | IC₅₀ (µM) |
| Glochidiol | 2.76 |
Experimental Protocol: Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter is prepared in a polymerization buffer.
-
Compound Addition: Glochidiol or a control compound is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The fluorescence is monitored over time using a fluorometer. Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence increase.
Diagram: Proposed Signaling Pathway for Glochidiol's Anticancer Activity
Caption: Glochidiol inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Other Potential Biological Activities
Extracts from various Glochidion species have shown a range of other biological activities, suggesting that Glochidiol and its derivatives may have a broader therapeutic potential. These activities include:
-
Anti-inflammatory activity: Extracts have been shown to inhibit inflammatory mediators.[1][2][9][10] One study on Glochidion daltonii extract demonstrated inhibition of tumor necrosis factor-α and interleukin-1β expression.[2]
-
Antioxidant activity: Several Glochidion species have exhibited antioxidant properties.[2][3]
-
Antitumor-promoting activity: Some triterpenoids from Glochidion have shown antitumor-promoting activities.[8]
Diagram: Experimental Workflow for Bioactivity Screening
Caption: A general workflow for the screening of biological activities of a novel compound.
Future Directions
The potent anticancer activity of Glochidiol makes it a compelling starting point for the development of new chemotherapeutic agents. The synthesis and evaluation of derivatives such as this compound are a logical next step. Key areas for future research include:
-
Total Synthesis: Development of a scalable total synthesis for Glochidiol and its derivatives to ensure a consistent supply for further studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives to understand the key structural features required for biological activity. The diacetate would be the first of such derivatives.
-
In-depth Mechanistic Studies: Further elucidation of the signaling pathways affected by Glochidiol and its derivatives.
-
Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds.
-
In Vivo Efficacy Studies: Testing the most promising compounds in a wider range of animal models for various cancer types.
Conclusion
While direct data on this compound is currently unavailable, the significant body of research on its parent compound, Glochidiol, strongly suggests its potential as a valuable therapeutic agent, particularly in oncology. Its well-defined mechanism of action, potent in vitro activity, and the amenability of its structure to chemical modification make it an attractive scaffold for drug development. This technical guide serves as a foundational resource to encourage and guide further investigation into this promising class of natural products.
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS-Based Metabolomic Profiling of Constituents from Glochidion velutinum and Its Activity against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glochidion Species: A Review on Phytochemistry and Pharmacology | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
"physical and chemical properties of 3-Epiglochidiol diacetate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Epiglochidiol diacetate, a derivative of the natural triterpenoid glochidiol, is a compound of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its potential synthesis and biological evaluation. The primary known mechanism of action for the parent compound, glochidiol, involves the inhibition of tubulin polymerization, a critical process in cell division, highlighting its potential as an anti-cancer agent. This document aims to serve as a foundational resource for researchers investigating the therapeutic applications of this compound.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and analytical characterization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6587-37-7 | [1] |
| Molecular Formula | C₃₄H₅₄O₄ | [2] |
| Molecular Weight | 526.8 g/mol | [3] |
| Melting Point | 212-214 °C | [4] |
| Boiling Point (Predicted) | 544.6 ± 50.0 °C | [4] |
| Density (Predicted) | 1.06 ± 0.1 g/cm³ | [4] |
| Parent Compound | Glochidiol | [5] |
| Parent Compound Molecular Formula | C₃₀H₅₀O₂ | [6] |
| Parent Compound Molecular Weight | 442.7 g/mol | [6] |
Experimental Protocols
Synthesis of this compound (General Protocol)
Materials:
-
3-Epiglochidiol
-
Acetic anhydride (Ac₂O) or Isopropenyl acetate (IPA)
-
Vanadyl sulfate (VOSO₄) (catalyst)
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-Epiglochidiol in a minimal amount of a suitable solvent if necessary, or proceed solvent-free.
-
Add a stoichiometric amount of the acetylating agent (acetic anhydride or isopropenyl acetate).
-
Add a catalytic amount of VOSO₄ (e.g., 1 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If the product is not soluble in water, it can be separated using a separatory funnel.
-
Dilute the product with ethyl acetate and wash successively with 1 M NaOH solution to remove any unreacted starting material and acetic acid, followed by washing with water until neutral.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
-
Characterize the final product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry to confirm its structure and purity.
In Vitro Tubulin Polymerization Assay
The parent compound, glochidiol, has been identified as an inhibitor of tubulin polymerization.[9][10] The following protocol is a standard method to assess the effect of this compound on tubulin polymerization in vitro.[6][7][8][11]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole or Colchicine for inhibition)
-
Negative control (vehicle)
-
96-well microplate, suitable for absorbance or fluorescence reading
-
Temperature-controlled microplate reader
Procedure:
-
Reconstitute the tubulin and other kit components on ice as per the manufacturer's instructions.
-
Prepare serial dilutions of this compound, the positive control, and the negative control in polymerization buffer.
-
In a pre-chilled 96-well plate on ice, add the test compounds and controls to the designated wells.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately transfer the plate to a microplate reader pre-warmed to 37 °C.
-
Measure the change in absorbance at 340 nm or the change in fluorescence (if using a fluorescent reporter) over time (e.g., every 30 seconds for 60-90 minutes).
-
The rate of tubulin polymerization is proportional to the increase in absorbance or fluorescence.
-
Plot the absorbance/fluorescence values against time to generate polymerization curves.
-
Calculate the IC₅₀ value for the inhibition of tubulin polymerization by this compound from the dose-response curves.
Cell Viability (MTT) Assay
To evaluate the cytotoxic effects of this compound on cancer cell lines, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.[12]
Materials:
-
Cancer cell line of interest (e.g., lung cancer cell lines like HCC-44, as used for glochidiol studies[10])
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tubulin Polymerization Inhibition
The parent compound of this compound, glochidiol, is known to inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin. This disrupts the dynamic instability of microtubules, which is crucial for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and can ultimately induce apoptosis (programmed cell death).
References
- 1. Ethynodiol diacetate [webbook.nist.gov]
- 2. Catechol diacetate | C10H10O4 | CID 12479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorhexidine Diacetate(56-95-1) 1H NMR [m.chemicalbook.com]
- 4. Ethylene glycol diacetate 99 111-55-7 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. Ethylene glycol diacetate | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [6]-Gingerdiol 3,5-diacetate | C21H32O6 | CID 5317587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 111-55-7: Glycol diacetate | CymitQuimica [cymitquimica.com]
- 11. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
3-Epiglochidiol Diacetate: A Technical Review of a Promising Bioactive Triterpenoid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epiglochidiol, a lupane-type triterpenoid isolated from various species of the Glochidion genus, has garnered significant interest within the scientific community due to its diverse and potent biological activities. As a derivative, 3-Epiglochidiol diacetate represents a promising avenue for enhancing the therapeutic potential of the parent compound through structural modification. Acetylation can alter physicochemical properties such as lipophilicity and membrane permeability, potentially leading to improved bioavailability and efficacy. This technical guide provides a comprehensive review of the available literature on 3-Epiglochidiol and its acetylated derivatives, focusing on its chemical characteristics, biological activities, and underlying mechanisms of action. While direct studies on this compound are limited, this review extrapolates from the extensive research on its parent compound and related acetylated triterpenoids to provide a foundational understanding for future research and drug development endeavors.
Chemical Properties and Synthesis
Based on the structure of the parent compound, 3-Epiglochidiol, the diacetate derivative would involve the acetylation of the hydroxyl groups at positions C-3 and C-16.
Table 1: Physicochemical Properties of Glochidiol (Parent Compound)
| Property | Value | Reference |
| Molecular Formula | C30H50O2 | [1] |
| Molecular Weight | 442.7 g/mol | [1] |
| Melting Point | 278-280 °C | [1] |
| Optical Rotation | [α]D +25° (c 1.0, CHCl3) | [1] |
While a specific synthetic protocol for this compound is not detailed in the reviewed literature, a general method for the acetylation of similar triterpenoids can be proposed.
Proposed Experimental Protocol for the Synthesis of this compound
This protocol is adapted from standard acetylation procedures for triterpenoids.
Materials:
-
3-Epiglochidiol
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 3-Epiglochidiol in a minimal amount of anhydrous pyridine and anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add an excess of acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound using silica gel column chromatography with a suitable gradient of hexane and ethyl acetate.
-
Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activities
The biological activities of 3-Epiglochidiol and its analogs have been primarily investigated in the context of cancer and infectious diseases. Acetylated derivatives of similar triterpenoids have shown enhanced activity in some cases.
Table 2: Reported Biological Activities of Glochidiol and Related Triterpenoids
| Compound | Activity | Cell Line/Organism | IC50 / MIC | Reference |
| Glochidiol | Anticancer | HL-60 | 5.5 µM | [2] |
| Glochidiol | Anticancer | HT-29 | 6.8 µM | [2] |
| Glochidiol | Anticancer | MCF-7 | 29.1 µM | [2] |
| Glochidiol | Anticancer | SK-OV-3 | 22.7 µM | [2] |
| Glochidone | Anticancer | HL-60, HT-29, MCF-7, SK-OV-3 | >100 µM | [2] |
| Lup-20(29)-en-1β,3β-diol | Anticancer | HL-60 | 43.3 µM | [2] |
| Glochidiol | Anti-tumor promoting | In vivo mouse skin carcinogenesis | Strong inhibition | [1] |
| Glochidonyl acetate | Anti-tumor promoting | EBV-EA activation | - | [1] |
| Lup-20(29)-ene 3β,24-diacetate | Anti-tumor promoting | EBV-EA activation | - | [1] |
Mechanisms of Action
The anticancer activity of glochidiol and related triterpenoids is thought to be mediated through multiple mechanisms, primarily the induction of apoptosis.
Apoptosis Induction Pathway
Studies on triterpenoids from Glochidion species suggest that they can induce apoptosis in cancer cells. This process is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Conclusion and Future Directions
While the current literature on this compound is sparse, the extensive research on its parent compound and other acetylated triterpenoids provides a strong foundation for its potential as a therapeutic agent. The proposed synthetic route and the known biological activities and mechanisms of action of related compounds highlight promising areas for future investigation.
Key future research directions should include:
-
Synthesis and Characterization: The definitive synthesis and full spectroscopic characterization of this compound are paramount.
-
In Vitro Biological Evaluation: Comprehensive screening of the diacetate against a panel of cancer cell lines and microbial strains is necessary to determine its potency and spectrum of activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its development as a drug candidate.
-
In Vivo Efficacy and Pharmacokinetic Studies: Preclinical animal studies are needed to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of the diacetate derivative.
The exploration of this compound holds significant promise for the discovery of novel and effective therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide serves as a valuable resource to stimulate and guide further research in this exciting area.
References
The Discovery and History of 3-Epiglochidiol Diacetate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Epiglochidiol diacetate, a derivative of the naturally occurring triterpenoid glochidiol, represents a significant subject of study in the field of natural product chemistry. Its history is intrinsically linked to the initial discovery and subsequent stereochemical elucidation of its parent compound, glochidiol. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of this compound and its related isomers, with a focus on the experimental methodologies and quantitative data that have defined our understanding of this compound.
Introduction: The Emergence of Glochidiol and its Epimers
The story of this compound begins with the investigation of phytochemicals within the Glochidion and Phyllanthus genera, plants long utilized in traditional medicine. In 1966, a seminal study by Ganguly, Govindachari, Mohamed, Rahimtulla, and Viswanathan led to the isolation of two novel triterpenes, glochidone and glochidiol, from the bark and roots of Glochidion hohenackeri.[1] Alongside these discoveries, the known triterpene 3-epi-lupeol was also identified, hinting at the presence of C-3 epimeric forms of lupane-type triterpenoids within this plant genus.
The initial structural elucidation of glochidiol laid the groundwork for further investigation into its stereochemistry. The determination of the precise spatial arrangement of the hydroxyl groups in glochidiol was a critical step, and it was this line of inquiry that led to the synthesis of its diacetate derivatives, including the compound now recognized as this compound.
The Pivotal Synthesis: Elucidating Stereochemistry through Diacetate Derivatives
The definitive determination of glochidiol's stereochemistry was achieved through the partial synthesis of three of the four possible stereoisomers of its dihydrodiol diacetate.[1][2][3] This pivotal work, detailed in the 1966 Tetrahedron publication, involved the chemical manipulation of the parent glochidiol molecule to produce a series of diacetate derivatives, each with a unique stereochemical configuration. These synthesized isomers were designated as Vd, VId, and VIId, and were found to be distinct from the dihydroglochidiol diacetate (VIIId) derived from the natural product.
While the original publication does not explicitly name "this compound," one of these synthesized isomers corresponds to this structure. The synthesis and comparison of these derivatives were instrumental in confirming the stereochemical structure of the naturally occurring glochidiol.
Experimental Protocols
The following sections detail the generalized experimental methodologies that would have been employed in the mid-20th century for the isolation and synthesis of such compounds. These protocols are based on standard practices of the era for natural product chemistry.
Isolation of Glochidiol (Parent Compound)
A generalized workflow for the isolation of glochidiol from a plant source like Glochidion hohenackeri is presented below.
References
Potential Therapeutic Applications of 3-Epiglochidiol Diacetate: A Prospective Technical Guide
Executive Summary
3-Epiglochidiol diacetate, a derivative of the naturally occurring lupane-type triterpenoid glochidiol, stands as a promising yet underexplored candidate for therapeutic development. While direct research on this specific diacetate is nascent, a compelling case for its potential can be built upon the established biological activities of its parent compound and the well-documented impact of acetylation on the pharmacological properties of related triterpenoids. This guide synthesizes the available data on analogous compounds to forecast the potential therapeutic applications of this compound, with a primary focus on oncology and anti-inflammatory indications. We present a prospective analysis, including hypothesized mechanisms of action, proposed experimental workflows for validation, and a quantitative overview of the bioactivity of structurally similar acetylated triterpenoids. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic landscape of this novel compound.
Introduction to Triterpenoids from Glochidion Species
The genus Glochidion is a rich source of bioactive phytochemicals, with triterpenoids being among the most prominent and pharmacologically significant constituents.[1] These compounds, including glochidiol and its congeners, have demonstrated a spectrum of biological activities, such as cytotoxic, antioxidant, and anti-inflammatory effects.[1] The lupane skeleton, a characteristic feature of glochidiol, is a privileged scaffold in medicinal chemistry, known to interact with various molecular targets implicated in human diseases.
The Parent Compound: Glochidiol
Glochidiol, a lupane-type triterpenoid, has been identified as a compound with notable anti-cancer properties. Its mechanism of action has been linked to the disruption of microtubule dynamics, a critical process in cell division.
Anticancer Activity of Glochidiol
Research has indicated that glochidiol exerts its cytotoxic effects by targeting the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization.[2] This mode of action is a clinically validated strategy for cancer chemotherapy.
The Influence of Acetylation on Triterpenoid Bioactivity
Acetylation is a chemical modification that can significantly enhance the pharmacological properties of natural products, including triterpenoids. The addition of acetyl groups can modulate a compound's lipophilicity, cell permeability, and interaction with biological targets. Studies on various triterpenoids have shown that acetylation, particularly at the C-3 hydroxyl group, can lead to a substantial increase in cytotoxic activity against cancer cell lines.[1]
Enhanced Cytotoxicity of Acetylated Triterpenoids
The following table summarizes the cytotoxic activity of several natural triterpenoids and their acetylated derivatives, illustrating the potential for enhanced potency of this compound.
| Triterpenoid | Derivative | Cancer Cell Line | IC50 (µM) | Fold Increase in Potency |
| Oleanolic Acid | 3-O-acetyloleanolic acid | HeLa | 15.2 | 2.3x |
| A-549 | 18.9 | 1.9x | ||
| MCF-7 | 12.5 | 2.8x | ||
| Betulinic Acid | 3-O-acetylbetulinic acid | HeLa | 8.7 | 3.1x |
| A-549 | 10.2 | 2.5x | ||
| MCF-7 | 7.9 | 3.5x | ||
| Lupeol | 3-O-acetyllupeol | HeLa | 25.4 | 1.5x |
| A-549 | 31.6 | 1.2x | ||
| MCF-7 | 22.1 | 1.8x |
Data synthesized from studies on acetylated triterpenoids. The specific fold increase is a calculated representation based on the provided IC50 values.
Potential Therapeutic Applications of this compound (Hypothesized)
Based on the known anti-cancer activity of glochidiol and the enhanced potency observed in acetylated triterpenoids, this compound is hypothesized to possess significant potential as a therapeutic agent in the following areas:
-
Oncology: As a potent cytotoxic agent, potentially with improved efficacy and pharmacokinetic properties compared to its parent compound.
-
Anti-inflammatory Diseases: Triterpenoids are known to modulate inflammatory pathways. Acetylation may enhance the anti-inflammatory activity of 3-Epiglochidiol, making it a candidate for conditions such as arthritis and inflammatory bowel disease.
Proposed Experimental Protocols
To validate the therapeutic potential of this compound, a systematic series of in vitro and in vivo experiments are proposed.
In Vitro Cytotoxicity Assessment
Objective: To determine the cytotoxic activity of this compound against a panel of human cancer cell lines.
Methodology:
-
Cell Culture: A panel of human cancer cell lines (e.g., lung, breast, colon, prostate) and a non-cancerous control cell line will be cultured under standard conditions.
-
Compound Treatment: Cells will be treated with a range of concentrations of this compound for 48 and 72 hours.
-
MTT Assay: Cell viability will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance will be measured at 570 nm.
-
Data Analysis: The IC50 (half-maximal inhibitory concentration) values will be calculated from the dose-response curves.
Tubulin Polymerization Assay
Objective: To investigate the effect of this compound on tubulin polymerization.
Methodology:
-
Tubulin Preparation: Purified tubulin will be obtained commercially.
-
Polymerization Reaction: Tubulin polymerization will be initiated by the addition of GTP and incubation at 37°C in the presence of varying concentrations of this compound.
-
Measurement: The increase in turbidity due to microtubule formation will be monitored by measuring the absorbance at 340 nm over time.
-
Data Analysis: The rate and extent of tubulin polymerization will be compared between treated and untreated samples.
Proposed Signaling Pathway Investigations (Hypothesized)
Based on the known mechanisms of related triterpenoids, the following signaling pathways are proposed as potential targets of this compound.
Caption: Proposed mechanism of anticancer activity for this compound.
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.
Caption: A proposed workflow for the preclinical evaluation of this compound.
Conclusion
While direct experimental evidence for the therapeutic applications of this compound is currently unavailable, a strong theoretical and comparative basis exists to support its investigation as a promising therapeutic candidate. The known anti-cancer properties of its parent compound, glochidiol, coupled with the established principle of bioactivity enhancement through acetylation in related triterpenoids, provides a compelling rationale for its development. The proposed experimental protocols and pathway investigations outlined in this guide offer a roadmap for elucidating the pharmacological profile of this novel compound and unlocking its potential for the treatment of cancer and inflammatory diseases. Further research is warranted to synthesize, characterize, and evaluate this compound to validate these promising hypotheses.
References
A Technical Guide to 3-Epiglochidiol Diacetate Derivatives and Analogues: Exploring a Class of Bioactive Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoids derived from the plant genus Glochidion have garnered significant scientific interest due to their diverse and potent biological activities. Among these, Glochidiol and its analogues represent a promising class of compounds with demonstrated cytotoxic and anti-inflammatory properties. This technical guide provides an in-depth overview of the current state of research on these molecules, with a focus on their quantitative bioactivities, the experimental protocols used to elucidate their functions, and the signaling pathways they potentially modulate. While specific data on 3-Epiglochidiol diacetate remains limited in publicly accessible literature, this guide consolidates the substantial body of knowledge on its parent compound, Glochidiol, and related triterpenoids to inform future research and drug discovery efforts.
Quantitative Bioactivity of Glochidiol and Related Triterpenoids
The following table summarizes the key quantitative data on the cytotoxic and anti-inflammatory activities of Glochidiol and other relevant triterpenoids isolated from Glochidion species. This data provides a comparative baseline for assessing the potential of these compounds in therapeutic applications.
| Compound/Extract | Bioactivity | Assay System | IC50/EC50 Value | Reference |
| Glochidiol | Cytotoxicity | NCI-H2087 (Lung Cancer) | 4.12 µM | [1][2][3] |
| Cytotoxicity | HOP-62 (Lung Cancer) | 2.01 µM | [1][2][3] | |
| Cytotoxicity | NCI-H520 (Lung Cancer) | 7.53 µM | [1][2][3] | |
| Cytotoxicity | HCC-44 (Lung Cancer) | 1.62 µM | [1][2][3] | |
| Cytotoxicity | HARA (Lung Cancer) | 4.79 µM | [1][2][3] | |
| Cytotoxicity | EPLC-272H (Lung Cancer) | 7.69 µM | [1][2][3] | |
| Cytotoxicity | NCI-H3122 (Lung Cancer) | 2.36 µM | [1][2][3] | |
| Cytotoxicity | COR-L105 (Lung Cancer) | 6.07 µM | [1][2][3] | |
| Cytotoxicity | Calu-6 (Lung Cancer) | 2.10 µM | [1][2][3] | |
| Tubulin Polymerization Inhibition | In vitro assay | 2.76 µM | [1][2][3] | |
| Glochodpurnoid B | Cytotoxicity | HCT-116 (Colorectal Cancer) | 0.80 ± 0.05 µM | |
| Compound 3 (from G. puberum) | Cytotoxicity | HCT-116 (Colorectal Cancer) | 0.80–2.99 μM | |
| Compound 5 (from G. puberum) | Cytotoxicity | HCT-116 (Colorectal Cancer) | 0.80–2.99 μM | |
| Compound 6 (from G. puberum) | Cytotoxicity | HCT-116 (Colorectal Cancer) | 0.80–2.99 μM | |
| Compound 11 (from G. puberum) | Cytotoxicity | HCT-116 (Colorectal Cancer) | 0.80–2.99 μM | |
| Compound 17 (from G. puberum) | Cytotoxicity | HCT-116 (Colorectal Cancer) | 0.80–2.99 μM | |
| Ethanolic Extract of G. acuminatum | Antioxidant Activity | DPPH free radical scavenging | 14.97 µg/ml | [4] |
| Flavonoid-rich Extract of G. littorale | Cytotoxicity | SK-LU-1 (Lung Cancer) | 133.48 ± 4.61 µg/mL | |
| Cytotoxicity | HepG2 (Liver Cancer) | 102.14 ± 0.35 µg/mL | ||
| Cytotoxicity | MKN7 (Gastric Cancer) | 144.20 ± 5.41 µg/mL | ||
| G. velutinum Crude Extract | Cytotoxicity | PC-3 (Prostate Cancer) | 89 µg/mL | [5] |
| Cytotoxicity | MCF-7 (Breast Cancer) | 431 µg/mL | [5] | |
| G. velutinum Chloroform Fraction | Cytotoxicity | PC-3 (Prostate Cancer) | 27 µg/mL | [5] |
| Cytotoxicity | MCF-7 (Breast Cancer) | 222 µg/mL | [5] | |
| G. velutinum Aqueous Fraction | Cytotoxicity | PC-3 (Prostate Cancer) | 36 µg/mL | [5] |
| G. daltonii Branch Extract | Antioxidant Activity | DPPH assay | 6.35 ± 0.28 µg/mL | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the study of Glochidiol and its analogues.
Isolation of Triterpenoids from Glochidion puberum
This protocol outlines a general method for the extraction and isolation of triterpenoids from plant material, as adapted from studies on G. puberum.[7]
a. Extraction:
-
Air-dry the powdered stems and twigs of G. puberum.
-
Extract the dried plant material with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate them under reduced pressure to yield a crude extract.
-
Suspend the crude extract in water and partition it with ethyl acetate. The ethyl acetate fraction will contain the triterpenoids.
b. Chromatographic Separation:
-
Subject the ethyl acetate fraction to column chromatography on a macroporous resin, eluting with a methanol-water gradient (e.g., 35% to 95% methanol).
-
Further purify the resulting fractions using silica gel column chromatography with a gradient of petroleum ether and ethyl acetate.
-
For more refined separation, employ preparative High-Performance Liquid Chromatography (HPLC) on the sub-fractions, often using a C18 column with a mobile phase such as acetonitrile and water.
-
Final purification of isolated compounds can be achieved using techniques like Sephadex LH-20 column chromatography.
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
a. Cell Plating:
-
Seed cancer cells in 96-well plates at a predetermined optimal density.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
b. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., Glochidiol) in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
c. MTT Addition and Formazan Solubilization:
-
Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
d. Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the test compound at various concentrations to the tubulin solution in a 96-well plate.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of the compound-treated samples to a control (vehicle-treated) to determine the inhibitory effect.[1][3]
Anti-inflammatory Activity Assay (Inhibition of Albumin Denaturation)
This in vitro assay provides a preliminary indication of a compound's anti-inflammatory potential by measuring its ability to inhibit protein denaturation.[4]
-
Prepare a reaction mixture containing the test extract at various concentrations and a solution of bovine serum albumin.
-
Incubate the mixture at a physiological pH and then heat to induce denaturation.
-
After cooling, measure the turbidity of the solution spectrophotometrically.
-
A decrease in turbidity in the presence of the test compound indicates inhibition of protein denaturation.
-
Acetylsalicylic acid is commonly used as a positive control.
Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are not yet available, the known biological activities of related natural products, including other triterpenoids, suggest potential interactions with key inflammatory and cell survival pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase).
Potential Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many natural products exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.
Potential Modulation of MAPK Signaling Pathways
The MAPK pathways are a series of protein kinase cascades that play a crucial role in regulating cell proliferation, differentiation, and apoptosis. Aberrant activation of these pathways is often associated with cancer. The primary mechanism of action of Glochidiol as a tubulin polymerization inhibitor suggests that it may induce cell cycle arrest and apoptosis, processes that are intricately linked with MAPK signaling. Further research is warranted to investigate the specific effects of Glochidiol and its derivatives on these pathways.
Conclusion and Future Directions
Glochidiol and its analogues have demonstrated significant potential as cytotoxic and anti-inflammatory agents. The quantitative data presented herein underscores the potency of these compounds, particularly Glochidiol's activity against a range of lung cancer cell lines. The established experimental protocols provide a solid foundation for further investigation into this class of triterpenoids.
A significant gap in the current knowledge is the lack of specific biological data for this compound. Future research should prioritize the synthesis or isolation of this derivative and its comprehensive biological evaluation. Furthermore, detailed mechanistic studies are required to elucidate the precise interactions of Glochidiol and its analogues with key signaling pathways, such as NF-κB and MAPK, which will be crucial for their development as potential therapeutic agents. The information compiled in this guide serves as a valuable resource to direct these future research endeavors.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 5. Two new triterpenoid saponins from Glochidion puberum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis of 3-Epiglochidiol Diacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3-Epiglochidiol diacetate, a naturally occurring lupane-type triterpenoid. While the complete enzymatic cascade for this specific molecule is yet to be fully elucidated, this document consolidates current knowledge on triterpenoid biosynthesis to present a scientifically plausible pathway. This guide details the likely enzymatic steps, from the universal precursor acetyl-CoA to the final diacetate product. It includes representative quantitative data from related pathways to serve as a benchmark for future research. Furthermore, detailed experimental protocols for the analysis of triterpenoids and for conducting relevant enzyme assays are provided to facilitate further investigation into this and similar biosynthetic pathways.
Introduction
Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them attractive targets for drug discovery and development. Among these, lupane-type triterpenoids, characterized by a five-ring carbon skeleton, have demonstrated significant pharmacological potential. 3-Epiglochidiol and its diacetate derivative are members of this family, found in various plant species, notably of the genus Glochidion. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the generation of novel, bioactive analogues. This guide synthesizes the current understanding of triterpenoid biosynthesis to propose a detailed pathway for this compound and provides the necessary technical information for its study.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur in three main stages:
-
Formation of the Lupane Skeleton: This well-established pathway begins with acetyl-CoA and proceeds through the mevalonate (MVA) pathway to produce the key precursor, 2,3-oxidosqualene. This is then cyclized to form the characteristic lupane skeleton of lupeol.
-
Modification of the Lupane Skeleton: The lupeol core is then believed to undergo hydroxylation and epimerization at the C-3 position to yield 3-Epiglochidiol. These reactions are likely catalyzed by cytochrome P450 monooxygenases and epimerases, respectively.
-
Acetylation: Finally, 3-Epiglochidiol is acetylated at two hydroxyl groups to form this compound, a reaction mediated by triterpenoid acetyltransferases.
Diagram of the Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Direct quantitative data for the biosynthesis of this compound is not yet available in the literature. However, data from related triterpenoid biosynthetic pathways can provide valuable benchmarks for researchers.
Table 1: Representative Enzyme Kinetic Data for Triterpenoid Biosynthesis Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |
| HMG-CoA Reductase (HMGR) | HMG-CoA | 4.2 | 0.8 | Homo sapiens | [Friesen and Rodwell, 1997] |
| Squalene Synthase (SQS) | Farnesyl pyrophosphate | 0.5 | 1.2 | Saccharomyces cerevisiae | [Gu et al., 1998] |
| Lupeol Synthase (LUS) | 2,3-Oxidosqualene | 15 | 0.12 | Arabidopsis thaliana | [Kushiro et al., 1998] |
| Triterpenoid Acetyltransferase | Lupeol | 25 | 0.05 | Lactuca sativa | [Choi et al., 2022] |
Table 2: Representative Titers of Triterpenoids in Engineered Microorganisms
| Product | Host Organism | Titer (mg/L) | Cultivation Condition | Reference |
| Lupeol | Saccharomyces cerevisiae | 120 | Fed-batch fermentation | [Kirby et al., 2008] |
| Betulinic Acid | Saccharomyces cerevisiae | 600 | Fed-batch fermentation | [Zhao et al., 2018] |
| Oleanolic Acid | Yarrowia lipolytica | 1500 | Fed-batch fermentation | [Lv et al., 2020] |
Experimental Protocols
The following protocols are adapted from established methods for the study of triterpenoids and their biosynthetic enzymes. They can serve as a starting point for the investigation of this compound biosynthesis.
Extraction and Quantification of Triterpenoids from Plant Material
Objective: To extract and quantify 3-Epiglochidiol and its diacetate from plant tissues.
Materials:
-
Dried and powdered plant material (e.g., leaves of Glochidion sp.)
-
Hexane
-
Ethyl acetate
-
Methanol
-
Chloroform
-
Deionized water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
HPLC system with a C18 column and UV or ELSD detector
-
Analytical standards of 3-Epiglochidiol and this compound (if available)
Procedure:
-
Extraction:
-
Macerate 10 g of powdered plant material in 100 mL of methanol for 24 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Suspend the crude extract in 50 mL of deionized water and partition successively with equal volumes of hexane, chloroform, and ethyl acetate.
-
Collect the organic phases, dry them over anhydrous sodium sulfate, and evaporate to dryness.
-
-
Purification:
-
Subject the chloroform and ethyl acetate fractions to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate to separate fractions containing triterpenoids.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool those containing compounds with similar Rf values to known triterpenoid standards.
-
-
Quantification:
-
Analyze the purified fractions using HPLC.
-
Use a C18 column with a mobile phase gradient of acetonitrile and water.
-
Detect the compounds using a UV detector (if the compounds have a chromophore) or an Evaporative Light Scattering Detector (ELSD).
-
Quantify the compounds by comparing the peak areas with a calibration curve generated from analytical standards.
-
In Vitro Assay for Triterpenoid Hydroxylase (Cytochrome P450)
Objective: To determine the hydroxylase activity of a candidate cytochrome P450 enzyme on a triterpenoid substrate like lupeol.
Materials:
-
Microsomes from a heterologous expression system (e.g., yeast or insect cells) expressing the candidate P450 and a cytochrome P450 reductase (CPR).
-
Lupeol (substrate)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Ethyl acetate
-
GC-MS or LC-MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
1-10 µg of microsomal protein
-
50 µM lupeol (dissolved in a small volume of DMSO)
-
1 mM NADPH
-
-
Bring the final volume to 200 µL with buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.
-
-
Extraction:
-
Stop the reaction by adding 200 µL of ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Carefully collect the upper organic phase.
-
-
Analysis:
-
Analyze the organic extract by GC-MS (after derivatization, e.g., silylation) or LC-MS to identify and quantify the hydroxylated product (e.g., 3-Oxoglochidiol).
-
In Vitro Assay for Triterpenoid Acetyltransferase
Objective: To measure the activity of a candidate acetyltransferase in the acetylation of 3-Epiglochidiol.
Materials:
-
Purified recombinant acetyltransferase enzyme.
-
3-Epiglochidiol (substrate)
-
Acetyl-Coenzyme A (acetyl-CoA)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Ethyl acetate
-
LC-MS system
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM DTT
-
1-5 µg of purified enzyme
-
50 µM 3-Epiglochidiol
-
100 µM Acetyl-CoA
-
-
Bring the final volume to 100 µL with buffer.
-
-
Incubation:
-
Incubate the reaction at 30°C for 30-60 minutes.
-
-
Extraction:
-
Terminate the reaction by adding 100 µL of ethyl acetate.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase.
-
-
Analysis:
-
Analyze the organic extract by LC-MS to detect and quantify the formation of 3-Epiglochidiol monoacetate and diacetate.
-
Visualization of Workflows and Relationships
Experimental Workflow for Triterpenoid Analysis
Caption: General workflow for the extraction, purification, and analysis of triterpenoids.
Logical Relationship of Key Enzyme Families
Caption: Key enzyme families involved in the biosynthesis and modification of triterpenoids.
Conclusion
The biosynthesis of this compound is a multi-step process that begins with the fundamental building blocks of primary metabolism and involves a series of specific enzymatic transformations. While the core pathway leading to the lupane skeleton is well-understood, the specific enzymes responsible for the tailoring reactions that produce 3-Epiglochidiol remain to be definitively identified. This technical guide provides a robust framework for researchers to pursue the complete elucidation of this pathway. The proposed biosynthetic route, coupled with the provided representative data and detailed experimental protocols, offers a solid foundation for future research in this area, which could ultimately enable the biotechnological production of this and other valuable triterpenoids.
Methodological & Application
Application Notes and Protocols for 3-Epiglochidiol Diacetate: Information Currently Unavailable
A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of detailed experimental information for the compound 3-Epiglochidiol diacetate (CAS No. 6587-37-7).
While this compound is listed by several chemical suppliers, indicating its availability for research purposes, there is a notable absence of published studies detailing its synthesis, isolation, biological activities, or mechanism of action. Consequently, the core requirements for generating detailed Application Notes and Protocols—including quantitative data, specific experimental methodologies, and associated signaling pathways—cannot be met at this time.
This document outlines the extent of the information search and the current status of available data for researchers, scientists, and drug development professionals interested in this compound.
Summary of Information Search
An extensive search was conducted using various keywords, including "this compound," "this compound experimental protocols," "this compound synthesis," "biological activity of this compound," and its CAS number, 6587-37-7. The search spanned multiple scientific databases and search engines.
-
Experimental Protocols: No detailed methodologies for the synthesis, isolation, purification, or application of this compound in biological assays were found.
-
Quantitative Data: There is no available data on its biological efficacy (e.g., IC50, EC50), physicochemical properties beyond basic calculations, or spectroscopic data from experimental studies.
-
Signaling Pathways and Mechanism of Action: No studies were found that investigated the molecular targets or signaling pathways modulated by this compound.
Logical Workflow of Information Retrieval
The workflow for attempting to retrieve the necessary information is depicted below. This diagram illustrates the intended process, which was halted due to the absence of foundational data.
Caption: Workflow for the creation of application notes, halted by the lack of available data.
Future Directions
The absence of published data on this compound suggests that it is a sparsely studied compound. Researchers interested in this molecule may need to undertake foundational research, including:
-
Chemical Synthesis or Isolation: Developing a de novo synthesis protocol or isolating the compound from a natural source, if applicable.
-
Structural Elucidation: Confirming the structure and stereochemistry using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.
-
Biological Screening: Conducting a broad range of in vitro assays to identify any potential biological activities.
-
Mechanism of Action Studies: If a biological activity is identified, further experiments would be required to determine its molecular target and the signaling pathways involved.
As new research on this compound becomes available in the public domain, the development of detailed Application Notes and Protocols will be possible. We recommend that interested parties set up alerts in scientific databases for the compound's name and CAS number to stay informed of any future publications.
Application Notes and Protocols for the Use of Glochidiol in Cell Culture
Application Notes
Background
Glochidiol is a natural triterpenoid compound that has demonstrated significant potential as an anticancer agent.[1][2] It has been the subject of research for its antiproliferative and pro-apoptotic effects in various cancer cell lines.[1][3] These notes provide an overview of its mechanism of action and its applications in cancer cell biology research.
Mechanism of Action
The primary anticancer mechanism of Glochidiol is the inhibition of tubulin polymerization .[1][2][4] By binding to the colchicine binding site on β-tubulin, Glochidiol disrupts the formation of microtubules.[1][2] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell structure.[4] The disruption of microtubule dynamics by Glochidiol leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[2][3]
Applications in Cancer Research
-
Antiproliferative Studies: Glochidiol has been shown to inhibit the proliferation of a range of cancer cells, particularly lung cancer cell lines.[1][2]
-
Induction of Apoptosis: Researchers can use Glochidiol to study the molecular pathways of apoptosis. Its action leads to the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis.[3]
-
Investigation of Microtubule-Targeting Agents: As a tubulin inhibitor, Glochidiol is a valuable tool for studying the effects of microtubule disruption on cellular processes and for the development of new anticancer drugs targeting the cytoskeleton.[1][4]
Data Presentation
Table 1: In Vitro Antiproliferative Activity of Glochidiol against Various Lung Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| HCC-44 | Lung Adenocarcinoma | 1.62 | [1][2] |
| HOP-62 | Lung Adenocarcinoma | 2.01 | [1][2] |
| Calu-6 | Lung Anaplastic | 2.10 | [1][2] |
| NCI-H3122 | Lung Adenocarcinoma | 2.36 | [1][2] |
| NCI-H2087 | Lung Squamous Cell | 4.12 | [1][2] |
| HARA | Lung Squamous Cell | 4.79 | [1][2] |
| COR-L105 | Lung Carcinoma | 6.07 | [1][2] |
| NCI-H520 | Lung Squamous Cell | 7.53 | [1][2] |
| EPLC-272H | Lung Squamous Cell | 7.69 | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol is for determining the cytotoxic effects of Glochidiol on cancer cells.
Materials:
-
Glochidiol
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Glochidiol in DMSO. Further dilute the stock solution with the complete culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.1% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of Glochidiol to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: After 4 hours, carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the effect of Glochidiol on the polymerization of purified tubulin.
Materials:
-
Glochidiol
-
Tubulin polymerization assay kit (containing purified tubulin, general tubulin buffer, GTP, and a positive control like paclitaxel and a negative control like colchicine)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Prepare the reagents according to the manufacturer's instructions. Keep all reagents on ice.
-
Reaction Setup: In a pre-chilled 96-well plate, add the general tubulin buffer, GTP, and the desired concentrations of Glochidiol or control compounds.
-
Initiation of Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance (typically at 340 nm) every minute for 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. A decrease in the rate and extent of absorbance increase in the presence of Glochidiol compared to the control indicates inhibition of tubulin polymerization. The IC50 for tubulin polymerization can be calculated.[1][2]
Protocol 3: Apoptosis Assessment by Western Blot
This protocol is to detect changes in the expression of key apoptosis-related proteins following treatment with Glochidiol.
Materials:
-
Glochidiol
-
Cancer cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of Glochidiol for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the changes in the expression levels of the target proteins. An increase in cleaved PARP, cleaved caspase-3, and Bax, along with a decrease in Bcl-2, would indicate the induction of apoptosis.[3]
Visualizations
Caption: Proposed mechanism of action of Glochidiol in cancer cells.
Caption: General experimental workflow for studying Glochidiol.
References
- 1. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols: Mechanism of Action of 3-Epiglochidiol Diacetate
Note to the Researcher: Extensive literature searches for "3-Epiglochidiol diacetate" did not yield specific studies detailing its mechanism of action. The scientific data required to generate comprehensive application notes, quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this specific compound is not available in the public domain at this time. It is possible that this is a novel compound with research yet to be published, or there may be an alternative nomenclature.
The search results frequently highlighted studies on a similarly named and structurally related class of compounds, particularly the green tea polyphenol (-)-epigallocatechin-3-gallate (EGCG) . EGCG is a well-researched natural product with a large body of evidence detailing its anti-cancer properties through the induction of apoptosis and cell cycle arrest.
Given the absence of data for "this compound," and the wealth of information available for EGCG, we present the following application notes and protocols based on the mechanism of action of EGCG as a potential analogue or starting point for investigation. This information is provided to illustrate the type of detailed analysis that could be performed should data on "this compound" become available.
Illustrative Application Notes for (-)-epigallocatechin-3-gallate (EGCG)
Introduction: (-)-epigallocatechin-3-gallate (EGCG) is the most abundant catechin in green tea and has been extensively studied for its chemopreventive and therapeutic effects against various cancers.[1][2][3] Its mechanism of action is multifactorial, primarily involving the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting tumor growth.[1][3]
Mechanism of Action Overview: EGCG has been shown to induce apoptosis in various cancer cell lines, including prostate and epidermoid carcinoma.[2][3] This is often accompanied by a G0/G1 or G2 phase cell cycle arrest.[1][4] The underlying molecular mechanisms involve the modulation of key regulatory proteins in both the apoptotic and cell cycle pathways.
Quantitative Data Summary (Illustrative for EGCG)
The following tables summarize the typical quantitative data obtained from in vitro studies on EGCG's effects on cancer cells.
Table 1: Effect of EGCG on Cell Viability (MTT Assay)
| Cell Line | Concentration (µM) | Incubation Time (h) | % Inhibition of Cell Growth |
| DU145 (Prostate) | 20 | 24 | ~30% |
| DU145 (Prostate) | 40 | 24 | ~55% |
| DU145 (Prostate) | 80 | 24 | ~75% |
| A431 (Epidermoid) | 20 | 24 | ~40% |
| A431 (Epidermoid) | 40 | 24 | ~65% |
| A431 (Epidermoid) | 80 | 24 | ~85% |
Table 2: Induction of Apoptosis by EGCG (Annexin V/PI Staining & Flow Cytometry)
| Cell Line | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) |
| LNCaP (Prostate) | 50 | 48 | ~25% |
| LNCaP (Prostate) | 100 | 48 | ~50% |
| HT29 (Colon) | 50 | 48 | ~35% |
| HT29 (Colon) | 100 | 48 | ~60% |
Table 3: EGCG-Induced Cell Cycle Arrest (PI Staining & Flow Cytometry)
| Cell Line | Concentration (µM) | Incubation Time (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A431 (Control) | 0 | 24 | 55% | 30% | 15% |
| A431 | 40 | 24 | 75% | 15% | 10% |
| DU145 (Control) | 0 | 24 | 60% | 25% | 15% |
| DU145 | 40 | 24 | 80% | 10% | 10% |
Experimental Protocols (Illustrative for EGCG)
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., DU145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (EGCG) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Culture and treat cells with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V positive, PI negative cells are in early apoptosis; Annexin V and PI positive cells are in late apoptosis/necrosis).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in the PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The data can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations of Signaling Pathways and Workflows (Illustrative for EGCG)
Caption: EGCG-induced intrinsic apoptosis pathway.
Caption: EGCG-induced G1 cell cycle arrest pathway.
Caption: General workflow for studying a compound's MOA.
References
- 1. Molecular pathway for (-)-epigallocatechin-3-gallate-induced cell cycle arrest and apoptosis of human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in prostate cancer cell lines by the green tea component, (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green tea constituent epigallocatechin-3-gallate and induction of apoptosis and cell cycle arrest in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 3-Epiglochidiol Diacetate Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro biological activity of 3-Epiglochidiol diacetate. Based on the known activities of the related natural triterpenoid, glochidiol, the primary activities of interest for this compound are anticipated to be cytotoxic and anti-inflammatory . The following protocols are foundational assays to characterize these potential effects.
Cytotoxicity and Antiproliferative Activity
Glochidiol, a closely related compound, has demonstrated potent antiproliferative activity against a range of cancer cell lines by inhibiting tubulin polymerization. Therefore, a primary focus for this compound should be the assessment of its cytotoxic and antiproliferative effects.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | This compound Concentration (µM) | % Cell Viability (48h) | IC₅₀ (µM) |
| HeLa | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| A549 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Workflow for Cytotoxicity Screening
Anti-inflammatory Activity
Compounds from the Glochidion genus have been noted for their anti-inflammatory properties. Key mechanisms of anti-inflammatory action often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the reduction of inflammatory cytokine production.
Experimental Protocol: In Vitro COX Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzyme activity.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
This compound
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plate
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions.
-
Compound Addition: Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include wells for a vehicle control and positive controls.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.
-
Incubation: Incubate the plate for a specified time at room temperature to allow for inhibitor-enzyme interaction.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.
-
Reaction Termination and Detection: Stop the reaction and measure the product (e.g., Prostaglandin H₂) formation using the colorimetric probe provided in the kit. Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2.
Data Presentation:
| Compound | Concentration (µM) | % COX-1 Inhibition | % COX-2 Inhibition | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) |
| This compound | 1 | ||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| Celecoxib | 1 | ||||
| 10 |
Signaling Pathway: COX-Mediated Inflammation
Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandins, key mediators of inflammation.
Antioxidant Activity
Triterpenoids often exhibit antioxidant properties. Evaluating the radical scavenging ability of this compound can provide insights into its potential to mitigate oxidative stress, which is often linked to inflammation and cancer.
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of this compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plate
-
Plate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Data Presentation:
| Compound | Concentration (µg/mL) | % DPPH Scavenging | EC₅₀ (µg/mL) |
| This compound | 10 | ||
| 50 | |||
| 100 | |||
| 200 | |||
| Ascorbic Acid | 10 | ||
| 50 |
Workflow for Antioxidant Activity Screening
Application Notes and Protocols for In Vivo Evaluation of 3-Epiglochidiol Diacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Epiglochidiol diacetate is a natural product of interest for its potential therapeutic properties. Based on the known biological activities of the closely related triterpenoid, glochidiol, which has demonstrated anti-cancer effects, it is hypothesized that this compound may also possess valuable pharmacological activities.[1][2] The following application notes and protocols provide a generalized framework for the in vivo evaluation of this compound, primarily focusing on a potential anti-cancer application using a xenograft mouse model. This guide is based on established methodologies for similar compounds due to the limited specific data on this compound.
I. Animal Models
The selection of an appropriate animal model is critical for elucidating the in vivo efficacy and safety profile of this compound. Based on studies of the related compound glochidiol, an immunodeficient mouse model is recommended for anti-cancer investigations.[1]
Recommended Animal Model:
-
Model: Nude mice (Athymic Ncr-nu/nu or similar strain)
-
Justification: Nude mice lack a functional thymus, resulting in a deficient T-cell-mediated immune system. This allows for the successful engraftment of human cancer cells (xenografts) without rejection, providing an effective platform to study the direct anti-tumor effects of a compound.
-
Alternative Model: For studying other potential biological activities such as antioxidant and anti-aging effects, the nematode Caenorhabditis elegans has been used for extracts from the same plant genus.[3]
II. Data Presentation
Quantitative data from in vivo studies should be meticulously recorded and presented for clear interpretation and comparison.
Table 1: Hypothetical In Vivo Efficacy of this compound on Tumor Growth in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 0 | Intraperitoneal | 1500 ± 150 | 0 | +5 ± 2 |
| This compound | 10 | Intraperitoneal | 1100 ± 120 | 26.7 | +4 ± 1.5 |
| This compound | 25 | Intraperitoneal | 750 ± 100 | 50.0 | +2 ± 1.8 |
| This compound | 50 | Intraperitoneal | 400 ± 80 | 73.3 | -1 ± 2.0 |
| Positive Control (e.g., Paclitaxel) | 10 | Intravenous | 350 ± 70 | 76.7 | -8 ± 3.0 |
III. Experimental Protocols
The following are detailed protocols for a representative in vivo study to evaluate the anti-tumor activity of this compound.
Protocol 1: Human Tumor Xenograft Model in Nude Mice
Objective: To assess the in vivo anti-tumor efficacy of this compound on the growth of human cancer cell-derived tumors in immunodeficient mice.
Materials:
-
Nude mice (athymic Ncr-nu/nu), 6-8 weeks old
-
Human cancer cell line (e.g., HCC-44, a lung cancer cell line used for glochidiol studies)[1]
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% PBS)
-
Positive control drug (e.g., Paclitaxel)
-
Calipers
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions (e.g., RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Cell Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every other day using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare fresh formulations of this compound in the vehicle solution at the desired concentrations.
-
Administer the compound or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) daily or on a predetermined schedule for 21 days.
-
Administer the positive control drug according to its established protocol.
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe the mice for any signs of toxicity (e.g., changes in behavior, appetite, or fur texture).
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and fix a portion in formalin for histopathological analysis and snap-freeze the remainder for molecular analysis.
-
IV. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a potential mechanism of action and the experimental workflow.
Caption: Experimental workflow for in vivo xenograft studies.
Caption: Hypothesized signaling pathway for anti-cancer activity.
References
"analytical methods for 3-Epiglochidiol diacetate quantification"
An Application Note and Protocol for the Quantification of 3-Epiglochidiol Diacetate
This document provides a comprehensive guide for the quantitative analysis of this compound, a diterpenoid of interest in phytochemical and pharmacological research. The following application notes and protocols are designed for researchers, scientists, and professionals in drug development who require a reliable method for the determination of this compound in complex matrices such as plant extracts.
Application Notes
Introduction
This compound is a diterpenoid found in various plant species, and its quantification is crucial for quality control of herbal products, pharmacokinetic studies, and understanding its biological activity. This document outlines a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of this compound. Due to the lack of a commercially available standard, the development and validation of this method would require the isolation and purification of this compound or a custom synthesis to serve as a reference standard.
Principle of the Method
The method is based on the separation of this compound from other matrix components using reversed-phase HPLC, followed by detection and quantification using a tandem mass spectrometer. The use of Multiple Reaction Monitoring (MRM) in the mass spectrometer provides high selectivity and sensitivity, allowing for accurate quantification even at low concentrations.
Method Validation Summary
A full method validation should be performed according to international guidelines (e.g., ICH, FDA). The validation would ensure the reliability of the method for its intended purpose. The following table summarizes the typical quantitative data that should be obtained during method validation. The values presented are hypothetical and based on similar analytical methods for other diterpenoids.[1][2][3]
Table 1: Summary of Quantitative Data for Method Validation
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | To be defined based on expected concentration | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.5 - 104.2% |
| Precision (% RSD) | ||
| - Intra-day | ≤ 15% | < 5% |
| - Inter-day | ≤ 15% | < 7% |
| Specificity | No interference at the retention time of the analyte | No interfering peaks observed |
| Stability | % Degradation ≤ 15% | Stable for 24h at room temp. and 7 days at 4°C |
Experimental Protocols
1. Sample Preparation: Extraction from Plant Material
This protocol describes the extraction of this compound from dried and powdered plant material.
-
Materials:
-
Dried and powdered plant material
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
-
Procedure:
-
Weigh 1 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of a hexane:ethyl acetate (1:1, v/v) solvent mixture.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) two more times.
-
Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 2 mL of methanol.
-
Proceed with SPE cleanup.
-
2. Solid Phase Extraction (SPE) Cleanup
This protocol is for the cleanup of the crude extract to remove interfering substances.
-
Procedure:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove polar impurities.
-
Elute the target analyte with 5 mL of 90% methanol in water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.
-
3. HPLC-MS/MS Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.
-
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: To be optimized for the specific instrument
-
MRM Transitions:
-
To be determined by infusing a standard solution of this compound. A hypothetical precursor ion [M+H]⁺ would be selected, and its fragmentation would be studied to identify suitable product ions for quantification and qualification.
-
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
Troubleshooting & Optimization
"improving solubility of 3-Epiglochidiol diacetate for experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Epiglochidiol diacetate for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is a common issue for poorly water-soluble compounds. This is likely due to the low aqueous solubility of this compound. The drug must be in solution to be absorbed and to exert its biological effects.[2][3][4][5]
Q3: Can changing the pH of my buffer improve solubility?
A3: Adjusting the pH can be a viable strategy if the compound has ionizable groups.[3][6][7] However, the effectiveness of this method depends on the pKa of the compound. For neutral compounds, pH adjustment will have a minimal effect on solubility.
Q4: Are there any recommended starting solvents for this compound?
A4: Based on the general properties of similar diacetate compounds, it is recommended to start with organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol.[6][8] Subsequent dilutions into aqueous media should be done cautiously to avoid precipitation.
Troubleshooting Guide: Improving Solubility
This guide provides systematic approaches to address solubility challenges with this compound.
Issue 1: Compound precipitates when diluted into aqueous media.
Root Cause: The aqueous solubility of the compound is exceeded upon dilution from an organic stock solution.
Solutions:
-
Co-solvents: Employ a water-miscible co-solvent in your final solution.[6][9] This alters the polarity of the solvent, potentially increasing the solubility of a lipophilic compound.[10]
-
Surfactants: The inclusion of a low concentration of a non-ionic surfactant can aid in solubilization by forming micelles.[7][11][12]
-
Particle Size Reduction: While more applicable to solid formulations, ensuring the compound is fully dissolved in the initial stock solution is critical. Techniques like sonication can help break up any small aggregates.[3][4][6]
Issue 2: Inconsistent results in cell-based assays.
Root Cause: Poor solubility can lead to variable concentrations of the active compound in the experimental medium, resulting in inconsistent biological effects.[4]
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment from a high-concentration stock.
-
Solubility Testing: Perform preliminary solubility tests in your specific cell culture medium to determine the maximum achievable concentration without precipitation.
-
Solid Dispersions: For more advanced formulations, consider creating a solid dispersion of the compound in a hydrophilic carrier.[10][11][12] This can improve the dissolution rate and bioavailability.[12]
Data Presentation
Table 1: Recommended Solvents for Initial Stock Preparation
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 189 | A common solvent for dissolving a wide range of organic compounds for in vitro studies.[6] |
| Dimethylformamide (DMF) | High | 153 | Another versatile solvent suitable for many poorly soluble compounds.[8] |
| Ethanol | Medium | 78.5 | A less toxic option, but may have lower solubilizing power for highly lipophilic compounds.[8] |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Altering solvent polarity.[10] | Simple to implement. | May introduce solvent toxicity in biological systems. |
| Use of Surfactants | Micellar solubilization.[11][12] | Effective at low concentrations. | Can interfere with some biological assays. |
| pH Adjustment | Ionization of the compound.[3][6] | Can be highly effective for ionizable compounds. | Limited applicability for neutral compounds; may alter experimental conditions. |
| Solid Dispersion | Dispersing the drug in a hydrophilic carrier.[11][12] | Can significantly improve dissolution rate and bioavailability.[12] | Requires more complex formulation development. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Working Dilution Preparation with a Co-solvent
-
Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO.
-
Prepare an intermediate dilution of the stock solution in the chosen co-solvent (e.g., ethanol or polyethylene glycol).
-
Slowly add the intermediate dilution to the final aqueous buffer or cell culture medium while vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.
-
Ensure the final concentration of the organic solvent is compatible with the experimental system and below any known toxic levels.
Visualizations
References
- 1. CAS 111-55-7: Glycol diacetate | CymitQuimica [cymitquimica.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. ispe.gr.jp [ispe.gr.jp]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. wjbphs.com [wjbphs.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Methods of solubility enhancements | PPTX [slideshare.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
"3-Epiglochidiol diacetate stability and degradation issues"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation issues associated with 3-Epiglochidiol diacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As an ester, this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This process involves the cleavage of the ester bonds, leading to the formation of the corresponding monoacetate and diol forms. Other potential degradation pathways that should be considered include oxidation, photodegradation (degradation upon exposure to light), and thermal degradation at elevated temperatures.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to keep this compound at -20°C. For short-term storage, a temperature of 2-8°C is advisable.[1] The compound should be stored in a tightly sealed container to protect it from moisture and light.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most effective way to monitor the stability of your sample. This type of method can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time. Regular testing under defined storage conditions will establish the shelf-life and identify any degradation trends.
Q4: What are "forced degradation" studies and why are they important?
A4: Forced degradation studies, also known as stress testing, are designed to intentionally degrade a compound under more severe conditions than it would typically encounter during storage and handling.[2] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[2] Common stress conditions include acidic and basic hydrolysis, oxidation, heat, and exposure to light.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light, and moisture protection). 2. Perform a purity check using a suitable analytical method (e.g., HPLC). 3. If degradation is confirmed, obtain a fresh batch of the compound and store it under the recommended conditions. |
| Appearance of new peaks in the chromatogram during analysis. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Optimize the chromatographic method to ensure complete separation of the parent compound from all degradation products. 3. Characterize the structure of the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. |
| Inconsistent results between different batches of the compound. | Variability in the initial purity or stability of the batches. | 1. Establish a comprehensive quality control protocol for incoming batches, including purity assessment and a baseline stability profile. 2. Ensure consistent storage and handling procedures for all batches. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | 1. Re-evaluate the choice of solvent and consider solubility studies. 2. Investigate the pH of the solution, as pH shifts can affect both solubility and stability. 3. Analyze the precipitate to determine if it is the parent compound or a degradant. |
Quantitative Data Summary
Table 1: Example Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants Formed |
| 0.1 M HCl | 24 hours | 60 | Data to be determined | 3-Epiglochidiol monoacetate, 3-Epiglochidiol |
| 0.1 M NaOH | 8 hours | 25 | Data to be determined | 3-Epiglochidiol monoacetate, 3-Epiglochidiol |
| 3% H₂O₂ | 24 hours | 25 | Data to be determined | Oxidative degradation products |
| Heat | 48 hours | 80 | Data to be determined | Thermal degradation products |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25 | Data to be determined | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Incubate the solution at 60°C and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Maintain the solution at room temperature (25°C) and collect samples at different intervals (e.g., 1, 2, 4, 8 hours). Neutralize the samples prior to analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Also, prepare a solution of the compound and expose it to the same conditions.
-
Photostability Testing: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm). Screen different mobile phase compositions, such as acetonitrile/water or methanol/water gradients, to achieve good separation. The addition of a buffer (e.g., phosphate buffer) may be necessary to control the pH and improve peak shape.
-
Method Optimization: Optimize the gradient, flow rate, column temperature, and injection volume to achieve the best resolution between the parent peak and any degradation product peaks. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Forced Degradation Sample Analysis: Inject the samples generated from the forced degradation study to confirm that all degradation products are well-separated from the main peak and from each other.
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value by spiking a placebo with known amounts of the analyte.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
References
"common problems in 3-Epiglochidiol diacetate synthesis"
Technical Support Center: Diacetate Synthesis
Frequently Asked Questions (FAQs)
Q1: What is Phenyliodine(III) diacetate (PIDA) and why is it used in diacetate synthesis?
A1: Phenyliodine(III) diacetate (PIDA), also known as (diacetoxyiodo)benzene, is a hypervalent iodine reagent. It is a stable, solid oxidizing agent that is soluble in common organic solvents like acetonitrile and dichloromethane.[1] PIDA is widely used for the diacetoxylation of alkenes because it serves as both the oxidant and the source of acetate groups, facilitating the addition of two acetate moieties across a double bond under relatively mild conditions.[2]
Q2: What is the general reaction mechanism for the PIDA-mediated diacetoxylation of an olefin?
A2: The reaction is believed to proceed through the activation of the alkene by the electrophilic iodine(III) center of PIDA. This is followed by the nucleophilic attack of acetate ions. The reaction can proceed through different pathways, potentially involving intermediates that lead to either syn or anti addition of the two acetate groups, depending on the reaction conditions and the presence of catalysts or additives.[2]
Q3: Are there any major safety precautions I should take when working with PIDA and other reagents?
A3: Yes. PIDA is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood. Reactions involving peracetic acid, which is sometimes used in the synthesis of PIDA itself, require special precautions as peroxy compounds can be explosive.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guide
This guide addresses common issues encountered during the PIDA-mediated synthesis of vicinal diacetates from olefins.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| P01 | Low or No Product Yield | 1. Degraded PIDA: PIDA can decompose over time. 2. Incorrect Solvent: The choice of solvent can significantly impact the reaction outcome.[4] 3. Sub-optimal Temperature: The reaction may be sensitive to temperature.[4] 4. Presence of Water: Water can interfere with the reaction. | 1. Use freshly prepared or commercially available high-purity PIDA. 2. Screen different solvents. Acetonitrile (CH₃CN) or dichloromethane (DCM) are often good starting points.[4][5] 3. Optimize the reaction temperature. While many reactions proceed at room temperature, some may require cooling or gentle heating.[4] 4. Ensure all glassware is dry and use anhydrous solvents. |
| P02 | Formation of Side Products | 1. Rearrangement Reactions: Carbocationic intermediates may undergo rearrangement. 2. Formation of α-oxygenated ketones: In the presence of molecular oxygen, styrenes can form α-oxygenated ketones.[2] 3. Over-oxidation: The substrate may be susceptible to further oxidation. | 1. Modify reaction conditions to favor a concerted or bridged-ion mechanism, for example, by using additives. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use stoichiometric amounts of PIDA and monitor the reaction progress carefully by TLC or GC-MS to avoid over-oxidation. |
| P03 | Incomplete Reaction | 1. Insufficient Reagent: The molar ratio of PIDA to the olefin may be too low.[4] 2. Short Reaction Time: The reaction may not have reached completion.[4] | 1. Increase the equivalents of PIDA. A slight excess (e.g., 1.1 to 1.3 equivalents) may improve the yield.[4] 2. Extend the reaction time and monitor its progress. |
| P04 | Difficulty in Product Purification | 1. Co-elution with Iodobenzene: The main byproduct, iodobenzene, can be difficult to separate from the desired diacetate. 2. Presence of unreacted PIDA or acetic acid. | 1. Use a non-polar/polar solvent gradient in column chromatography. In some cases, a preliminary wash with a non-polar solvent like hexane can help remove iodobenzene. 2. A mild aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up can help remove acidic impurities. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the PIDA-mediated diacetoxylation of styrene as a model substrate.
| Entry | Equivalents of PIDA | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1.0 | DCE | Room Temp | 24 | 54 | [4] |
| 2 | 1.0 | Toluene | Room Temp | 24 | - | [4] |
| 3 | 1.0 | Dioxane | Room Temp | 24 | - | [4] |
| 4 | 1.0 | CH₃CN | Room Temp | 24 | 80 | [4] |
| 5 | 1.0 | CH₃OH | Room Temp | 24 | - | [4] |
| 6 | 1.0 | CH₃CN | 70 | 24 | 57 | [4] |
| 7 | 1.3 | CH₃CN | Room Temp | 24 | >80 | [4] |
DCE = 1,2-dichloroethane, CH₃CN = Acetonitrile, CH₃OH = Methanol
Detailed Experimental Protocol
General Procedure for the Diacetoxylation of an Olefin using PIDA
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
To a round-bottom flask equipped with a magnetic stir bar, add the olefin (1.0 mmol).
-
Dissolve the olefin in a suitable anhydrous solvent (e.g., acetonitrile, 10 mL).
-
-
Reaction:
-
Add Phenyliodine(III) diacetate (PIDA) (1.1 mmol, 1.1 eq.) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure diacetate product.
-
Visualizations
Experimental Workflow
References
- 1. Phenyliodine(III) diacetate - Enamine [enamine.net]
- 2. Iodosobenzene Diacetate [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of α-sulfonyloxyketones via iodobenzene diacetate (PIDA)-mediated oxysulfonyloxylation of alkynes with sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11875A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell-Based Assays for Glochidiol and its Analogs
Disclaimer: Information regarding the specific compound "3-Epiglochidiol diacetate" is limited. This guide focuses on its close analog, glochidiol , a natural triterpenoid with demonstrated anti-cancer properties. The troubleshooting advice provided is applicable to cell-based assays involving glochidiol and its related compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glochidiol and its analogs in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is the known mechanism of action for glochidiol?
Glochidiol has been shown to exhibit potent antiproliferative activity against various cancer cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization. By binding to the colchicine binding site on tubulin, glochidiol disrupts microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis.
2. I am observing lower than expected cytotoxicity with glochidiol in my cancer cell line. What are the possible reasons?
Several factors could contribute to lower than expected cytotoxicity:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to anti-cancer agents. The provided data shows a range of IC50 values for glochidiol across different lung cancer cell lines.
-
Compound Solubility: Natural triterpenoids can have poor solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the cell culture media. Precipitation of the compound will significantly reduce its effective concentration.
-
Cell Density: The number of cells seeded per well can impact the assay results. High cell density can lead to an underestimation of cytotoxicity. It is recommended to optimize the cell number for your specific cell line and assay duration.
-
Incubation Time: The duration of exposure to the compound can influence its cytotoxic effect. Ensure the incubation time is sufficient for the compound to exert its biological activity.
3. My blank wells (media only) in the MTT assay have high absorbance readings. What could be the cause?
High absorbance in blank wells can be due to several factors:
-
Contamination: Bacterial or yeast contamination in the cell culture medium can reduce the MTT reagent, leading to a false positive signal.[1] Always use sterile techniques and check the medium for any signs of contamination.
-
Phenol Red Interference: Some culture media contain phenol red, which can interfere with absorbance readings. It is advisable to use a medium without phenol red for colorimetric assays or to subtract the background absorbance from a blank well containing only the medium.
-
Compound Interference: The compound itself might react with the MTT reagent. It is important to run a control with the compound in cell-free media to check for any direct reaction.
4. The results of my tubulin polymerization assay are inconsistent. What should I check?
Inconsistent results in a tubulin polymerization assay can arise from:
-
Temperature Control: Tubulin polymerization is highly temperature-dependent. Ensure that the tubulin is kept on ice before starting the assay and that the plate reader is pre-warmed to 37°C.[2][3]
-
Pipetting Accuracy: Inaccurate pipetting can lead to variations in the concentration of tubulin and other reagents, affecting the polymerization kinetics.
-
Bubble Formation: Air bubbles in the wells can interfere with the absorbance readings. Be careful not to introduce bubbles when pipetting.
-
Reagent Quality: The quality of the purified tubulin is critical for this assay. Use high-quality tubulin and follow the storage and handling instructions carefully.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of glochidiol against various human lung cancer cell lines, demonstrating its antiproliferative activity.
| Cell Line | IC50 (µM) |
| NCI-H2087 | 4.12 |
| HOP-62 | 2.01 |
| NCI-H520 | 7.53 |
| HCC-44 | 1.62 |
| HARA | 4.79 |
| EPLC-272H | 7.69 |
| NCI-H3122 | 2.36 |
| COR-L105 | 6.07 |
| Calu-6 | 2.10 |
| Data sourced from a study on the anti-cancer effects of glochidiol. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is used to determine the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of glochidiol in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
In Vitro Tubulin Polymerization Assay Protocol
This assay measures the effect of a compound on the polymerization of purified tubulin.
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) containing GTP. Keep all reagents on ice.
-
Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution to wells containing either the test compound (glochidiol), a positive control (e.g., paclitaxel for polymerization promotion), a negative control (e.g., nocodazole for inhibition), or a vehicle control (DMSO).
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Kinetic Measurement: Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.[2] The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.
Visual Troubleshooting Guides and Workflows
Caption: Proposed signaling pathway of glochidiol.
Caption: General workflow for an MTT cytotoxicity assay.
Caption: A decision tree for troubleshooting low cytotoxicity.
References
Technical Support: Enhancing the Purity of Synthesized 3-Epiglochidiol Diacetate
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of 3-Epiglochidiol diacetate. Our goal is to provide practical solutions to help you achieve the desired purity for your downstream applications.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My initial purity is low after the acetylation reaction and aqueous work-up. What are the common causes and how can I address them?
A1: Low purity after initial synthesis is a common issue that can typically be traced back to several factors:
-
Incomplete Reaction: The acetylation of 3-Epiglochidiol may not have gone to completion, leaving unreacted starting material.
-
Solution: Increase the molar excess of the acetylating agent (e.g., acetic anhydride) and the catalyst (e.g., pyridine or DMAP). You can also try extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
-
Side-Product Formation: Acetylation reactions can sometimes lead to minor side products, especially under harsh conditions.[1]
-
Solution: Employ milder reaction conditions. Using acetic anhydride with a catalytic amount of a strong acid or base at controlled temperatures can minimize side reactions. The use of enzymatic catalysts, such as lipase, can also offer high selectivity.[1]
-
-
Residual Reagents: Reagents like acetic acid (a byproduct of acetic anhydride), pyridine, or DMAP may remain in your product after work-up.
-
Solution: Perform a thorough aqueous work-up. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic catalysts like pyridine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like acetic acid, and finally with brine to remove residual water.
-
Q2: My TLC plate shows multiple spots after the reaction. How do I proceed with purification?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The first step is to identify your target compound and the impurities before selecting a purification strategy.
-
Identification: The product, this compound, will be less polar than the starting material, 3-Epiglochidiol, due to the acetylation of the hydroxyl groups. Therefore, the product spot should have a higher Rf value (travel further up the plate) than the starting material. You can run a co-spot (a lane with both starting material and the reaction mixture) to confirm this.
-
Purification Strategy: Flash column chromatography is the most effective technique for separating compounds with different polarities.[2][3][4] Based on your TLC results, you can develop a solvent system that provides good separation between your product spot and the impurity spots.
Q3: I am struggling to remove the mono-acetylated intermediate from my final product. What is the best approach?
A3: The mono-acetylated intermediate will have a polarity between the starting diol and the final diacetate product. This can make separation challenging.
-
Drive the Reaction: The most effective initial strategy is to ensure the reaction goes to completion, minimizing the formation of the intermediate. Re-subjecting the impure mixture to the reaction conditions can often convert the remaining mono-acetate to the desired diacetate.
-
Chromatography: If driving the reaction further is not feasible, careful flash column chromatography with a shallow solvent gradient is required.[2] Using a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate the diacetate, mono-acetate, and any unreacted diol.[5] High-Performance Liquid Chromatography (HPLC) can also be used for high-resolution separation.[6]
Q4: My product is an oil and fails to crystallize. How can I induce crystallization or purify it otherwise?
A4: Many acetylated natural products are oils at room temperature, which makes purification by recrystallization difficult.
-
Inducing Crystallization:
-
High Purity: Ensure the oil is of high purity (>95%), as impurities can inhibit crystallization.[7]
-
Solvent Screening: Attempt recrystallization from a variety of solvent systems.[8] Good candidates are often mixtures where the compound is soluble in one solvent but insoluble in the other (e.g., ethyl acetate/hexanes, acetone/hexanes).[8]
-
Techniques: Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent until the solution becomes cloudy. Gentle heating to clarify followed by slow cooling may yield crystals.[8] Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal growth.[7]
-
-
Alternative Purification: If crystallization fails, flash column chromatography is the primary alternative for purifying oils.[9] It separates compounds based on polarity and is highly effective for obtaining pure, albeit non-crystalline, products.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities in the synthesis of this compound?
A: The most common impurities include:
-
Unreacted 3-Epiglochidiol (starting material).
-
Mono-acetylated 3-Epiglochidiol (intermediate).
-
Residual acetic acid or acetic anhydride.
-
Catalysts such as pyridine or DMAP.
-
Water and residual extraction solvents.
Q: Which purification technique is generally most effective for this compound?
A: Flash column chromatography over silica gel is typically the most effective and widely used method for purifying compounds like this compound.[2][4][10] It excels at separating the diacetate product from the more polar starting material, mono-acetylated intermediates, and baseline impurities. For achieving very high purity (>99%), preparative HPLC may be necessary.[3]
Q: What analytical methods are recommended for assessing the purity of the final product?
A: A combination of methods is recommended for a comprehensive purity assessment:
-
TLC: A quick and easy method to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.[11]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to detect and quantify impurities, even those that are not UV-active. Quantitative NMR (qNMR) is a powerful tool for determining absolute purity.[12]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is highly sensitive for detecting trace-level impurities and confirming the molecular weight of the desired product.[13]
-
Melting Point: For solid compounds, a sharp melting point range close to the literature value indicates high purity.[11]
Q: What is a realistic purity to expect from different purification techniques?
A: Expected purity levels can vary, but general estimates are summarized in the table below.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Aqueous Work-up | 70-90% | Removes water-soluble reagents and byproducts. | Ineffective against non-polar impurities and structurally similar side-products. |
| Recrystallization | >98% (if successful) | Can provide very high purity material; cost-effective. | May not be feasible if the product is an oil; requires screening for suitable solvents; potential for yield loss.[7][14] |
| Flash Column Chromatography | 95-99% | Highly versatile; effective for separating compounds of different polarities; applicable to oils and solids.[2] | Requires larger volumes of solvent; can be time-consuming; silica may retain some product.[12] |
| Preparative HPLC | >99% | Highest resolution for separating very similar compounds; automated. | Expensive; limited sample capacity; requires significant method development.[3][6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general method for purifying this compound from a crude reaction mixture.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.
-
-
Column Packing:
-
Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[9]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent).
-
Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent.[2]
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol is for purifying solid this compound.
-
Solvent Selection:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar or boiling chip.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary to avoid poor recovery.[7]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[7]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the purification process.
Caption: Troubleshooting workflow for addressing low product purity.
Caption: Relationship between reactants and potential impurities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. orgsyn.org [orgsyn.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. jabscience.in [jabscience.in]
- 6. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jru.edu.in [jru.edu.in]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sciencemadness Discussion Board - Recrystallization question - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: 3-Epiglochidiol Diacetate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 3-Epiglochidiol diacetate. The information is based on general protocols for the isolation and analysis of diterpenoid compounds from plant sources, particularly within the Glochidion genus, which are known for producing a variety of bioactive terpenoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential biological activity?
A1: this compound is a diterpenoid compound. While specific research on this exact molecule is limited, compounds isolated from the Glochidion genus, such as triterpenoids glochidonol, glochidiol, and glochidone, have shown potential as cytotoxic, antioxidant, and anti-inflammatory agents.[1][2] Therefore, it is hypothesized that this compound may exhibit similar biological activities. Further experimental validation is required to confirm its specific mechanism of action.
Q2: What is a suitable solvent for dissolving this compound for in vitro assays?
A2: Given its diacetate structure, this compound is expected to be a relatively nonpolar molecule. For cell-based assays, it is recommended to prepare a stock solution in a sterile, organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, this compound should be stored as a dry powder at -20°C or lower, protected from light and moisture. For short-term use, a stock solution in a suitable organic solvent can be stored at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
Troubleshooting Guides
Guide 1: Low Yield During Extraction and Purification
| Problem | Possible Cause | Suggested Solution |
| Low yield of crude extract from plant material. | Inefficient extraction solvent or method. | - Ensure the plant material is properly dried and ground to a fine powder to increase surface area. - Perform sequential extractions with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol). - Consider using alternative extraction techniques such as Soxhlet extraction or ultrasound-assisted extraction to improve efficiency. |
| Poor separation of this compound from other compounds during chromatography. | Inappropriate stationary or mobile phase. | - Optimize the solvent system for column chromatography. A gradient elution from nonpolar to polar solvents (e.g., hexane to ethyl acetate) is often effective for separating terpenoids. - If using High-Performance Liquid Chromatography (HPLC), screen different column types (e.g., C18, C8, silica) and mobile phase compositions. - Monitor fractions using Thin Layer Chromatography (TLC) with a suitable staining reagent (e.g., vanillin-sulfuric acid) to identify fractions containing the target compound. |
| Degradation of the compound during purification. | Presence of acidic or basic impurities, exposure to high temperatures. | - Use neutralized solvents and glassware. - Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a controlled temperature. - Work quickly and store purified fractions at low temperatures. |
Guide 2: Inconsistent Results in Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| High background signal or false positives in fluorescence-based viability assays. | Non-specific hydrolysis of the fluorescent probe or quenching of the fluorescent signal by components in the experimental setup. | - Dilute the cell culture medium to reduce background hydrolysis of probes like fluorescein diacetate (FDA).[1][3] - Run appropriate controls, including media-only and vehicle-only controls, to assess background fluorescence. - Consider alternative viability assays that are less prone to interference from natural products. |
| Variability in cell response to this compound treatment. | Inconsistent compound concentration, cell passage number, or cell density. | - Ensure the stock solution of this compound is fully dissolved and well-mixed before each use. - Use cells within a consistent and narrow range of passage numbers for all experiments. - Seed cells at a consistent density and allow them to adhere and stabilize before adding the treatment. |
| Precipitation of the compound in the cell culture medium. | Poor solubility of this compound at the working concentration. | - Lower the final concentration of the compound in the assay. - If possible, gently warm the medium and vortex the compound solution before adding it to the cells. - Visually inspect the wells for any signs of precipitation after adding the treatment. |
Experimental Protocols
Protocol 1: General Extraction and Isolation of Diterpenoids from Glochidion Species
-
Preparation of Plant Material : Air-dry the plant material (e.g., leaves, stems) at room temperature and then grind into a fine powder.
-
Extraction :
-
Macerate the powdered plant material with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent Partitioning :
-
Suspend the crude methanol extract in water and sequentially partition with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.
-
Concentrate each fraction to dryness. This compound, being a relatively nonpolar compound, is expected to be present in the n-hexane or chloroform fractions.
-
-
Column Chromatography :
-
Subject the bioactive fraction (e.g., chloroform fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by TLC.
-
-
Purification :
-
Combine fractions containing the compound of interest and further purify using preparative HPLC to obtain pure this compound.
-
-
Structure Elucidation : Confirm the structure of the isolated compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment : Prepare serial dilutions of this compound from a DMSO stock solution. Add the diluted compound to the cells and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
References
Technical Support Center: 3-Epiglochidiol Diacetate Research
Welcome to the technical support center for researchers working with 3-Epiglochidiol diacetate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments and avoid the formation of artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a lathyrane-type diterpenoid. Lathyrane diterpenoids are known for a variety of biological activities, including anti-inflammatory and cytotoxic effects.[1] Research has shown that these compounds can modulate key signaling pathways involved in inflammation and cancer.
Q2: What are the common sources of artifacts in this compound research?
Artifacts in natural product research can arise at various stages of the experimental workflow, from extraction to analysis. For diterpenoids like this compound, common sources of artifacts include:
-
Extraction and Purification: The choice of solvents, temperature, and pH during extraction and chromatography can lead to degradation or modification of the compound.
-
Sample Analysis: High temperatures used in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can cause thermal degradation of terpenes. The presence of oxygen during heating can also lead to the formation of artifacts.[2]
-
Storage: Improper storage conditions, such as exposure to light or air, can lead to the degradation of the compound over time.
Q3: What are the known signaling pathways modulated by lathyrane diterpenoids like this compound?
Lathyrane diterpenoids have been shown to exert their biological effects through the modulation of several key signaling pathways:
-
Anti-inflammatory Effects: These compounds have been found to inhibit the NF-κB signaling pathway, a central regulator of inflammation. They may also modulate the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes including inflammation.
-
Cytotoxic Effects: The cytotoxic activity of lathyrane diterpenoids against cancer cell lines is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Troubleshooting Guides
This section provides solutions to common problems encountered during the research of this compound.
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC-MS)
Possible Cause: Formation of artifacts during sample preparation or analysis. For instance, thermal degradation of the terpene structure during GC-MS analysis, especially in the presence of oxygen, can lead to the appearance of smaller, more volatile compounds.
Suggested Solutions:
-
Optimize GC-MS Parameters:
-
Lower the injector temperature to minimize thermal degradation.
-
Use a pulsed splitless injection to reduce the time the sample spends in the hot injector.
-
Ensure a high-purity carrier gas (e.g., helium or hydrogen) is used to minimize oxidative degradation.
-
-
Alternative Analytical Techniques:
-
Utilize High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) as it is a less harsh technique that avoids high temperatures.
-
-
Sample Preparation:
-
Work with fresh extracts whenever possible.
-
Store extracts and purified compounds under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to prevent oxidation.
-
Issue 2: Low Yield or Degradation During Isolation and Purification
Possible Cause: Instability of the diacetate functional groups under the chosen experimental conditions. Acetate groups can be susceptible to hydrolysis under acidic or basic conditions, or at elevated temperatures.
Suggested Solutions:
-
Solvent Selection:
-
Use neutral, high-purity solvents for extraction and chromatography. Avoid acidic or basic additives if possible. If pH adjustment is necessary, use a buffered system and conduct small-scale stability tests first.
-
-
Temperature Control:
-
Perform all extraction and purification steps at room temperature or below. Avoid heating extracts for solvent removal; use rotary evaporation under reduced pressure at a low temperature.
-
-
Chromatography:
-
Use a stationary phase that is less likely to cause degradation, such as silica gel with a neutral pH.
-
Minimize the time the compound spends on the column.
-
Issue 3: Inconsistent Biological Activity Results
Possible Cause: The presence of active or inactive artifacts in the tested samples. Degradation of this compound could lead to a loss of activity, while the formation of new, more active compounds could lead to erroneously high activity.
Suggested Solutions:
-
Purity Assessment:
-
Thoroughly characterize the purified compound using multiple analytical techniques (e.g., NMR, MS, HPLC) to ensure its purity and structural integrity before biological testing.
-
-
Stability Testing:
-
Perform stability studies of your compound in the vehicle used for biological assays to ensure it does not degrade during the experiment.
-
-
Control Experiments:
-
Include a "degraded" sample as a negative control in your bioassays. This can be prepared by intentionally exposing the compound to harsh conditions (e.g., heat, acid) to see if the degradation products have any activity.
-
Experimental Protocols & Data
General Protocol for Isolation of Lathyrane Diterpenoids from Euphorbia lathyris
-
Extraction:
-
Air-dried and powdered plant material (e.g., seeds) is extracted with 95% ethanol at room temperature.
-
The crude extract is concentrated under reduced pressure.
-
-
Partitioning:
-
The residue is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
-
Chromatographic Purification:
-
The ethyl acetate fraction, which is often rich in diterpenoids, is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved using preparative HPLC to yield pure compounds.
-
Quantitative Data on Terpene Stability
The following table summarizes the impact of environmental factors on the stability of terpenes, which can be analogous to the behavior of this compound.
| Parameter | Condition | Terpene Loss (%) | Reference |
| Temperature | 30°C for 24h | ~40% | [2] |
| 50°C for 24h | ~92.5% | [2] | |
| Light Exposure | 200 lux for 24h | ~82% | [2] |
| 1500 lux for 24h | ~100% | [2] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound research.
Signaling Pathways
Caption: Potential signaling pathways modulated by this compound.
References
Technical Support Center: Production of 3-Epiglochidiol Diacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the production of 3-Epiglochidiol diacetate. The information is presented in a question-and-answer format to directly address potential challenges during extraction, synthesis, and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely source?
A1: this compound is a lupane-type triterpenoid. Triterpenoids such as glochidonol, glochidiol, and glochidone are characteristic metabolites found in plants of the Glochidion genus.[1] Therefore, the likely natural source for 3-Epiglochidiol, the precursor to its diacetate, is from a species of this genus, such as Glochidion heyneanum or Glochidion obliquum.[2][3][4]
Q2: What are the main approaches for producing this compound?
A2: There are two primary approaches for the production of this compound:
-
Extraction and Isolation from a Natural Source: This involves extracting the parent compound, 3-Epiglochidiol, from the plant biomass (e.g., leaves, bark) of a Glochidion species, followed by purification and subsequent acetylation.
-
Chemical Synthesis: This involves the total synthesis of the 3-Epiglochidiol stereoisomer or the stereoselective modification of a more readily available triterpenoid precursor, such as betulin or betulinic acid, followed by acetylation.[5][6][7]
Q3: What are the critical challenges in scaling up the production of this compound?
A3: Scaling up production presents several challenges, which can be broadly categorized as:
-
Low Yield from Natural Sources: The concentration of 3-Epiglochidiol in the plant material may be low, requiring large amounts of biomass for extraction.
-
Difficult Purification: The presence of closely related stereoisomers and other triterpenoids complicates the purification of 3-Epiglochidiol to the required purity.
-
Stereocontrol in Synthesis: Achieving the correct stereochemistry at the C-3 position during chemical synthesis is a significant challenge.
-
Inefficient Acetylation: The hydroxyl groups in lupane-type triterpenoids can be sterically hindered, making the acetylation reaction slow or incomplete.
-
Separation of Diastereomers: If the starting material is a mixture of epimers or if the synthesis is not perfectly stereoselective, the final product will be a mixture of diastereomeric diacetates, which can be difficult to separate.
Troubleshooting Guides
Extraction and Isolation from Glochidion sp.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of crude extract | Inefficient extraction solvent or method. | - Use a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) for sequential extraction. - Employ advanced extraction techniques like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) to improve efficiency. |
| Target compound not detected in extract | - Incorrect plant part used. - Improper drying or storage of plant material leading to degradation. | - Test different parts of the plant (leaves, stems, roots) as the distribution of secondary metabolites can vary. - Ensure proper drying and storage conditions to prevent enzymatic or microbial degradation. |
| Difficulty in purifying 3-Epiglochidiol | Co-elution with other structurally similar triterpenoids. | - Employ multi-step chromatographic techniques, including column chromatography on silica gel followed by preparative HPLC. - Consider using different stationary phases (e.g., reversed-phase C18, or silver nitrate impregnated silica for separating compounds with double bonds). |
Chemical Synthesis and Acetylation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete acetylation reaction | - Steric hindrance of the hydroxyl groups. - Insufficient reactivity of the acetylating agent. - Inadequate catalyst. | - Use a more reactive acetylating agent like acetic anhydride in combination with a strong catalyst such as 4-dimethylaminopyridine (DMAP) or trimethylsilyl trifluoromethanesulfonate.[8][9] - Increase reaction temperature and time, but monitor for potential side reactions or degradation. - Consider using a solvent-free reaction condition which can sometimes lead to higher conversions.[10] |
| Formation of multiple products | - Non-selective reaction conditions. - Presence of multiple reactive sites in the precursor molecule. | - If the precursor has multiple hydroxyl groups with different reactivities, use protecting groups to selectively acetylate the desired positions. - Optimize reaction conditions (temperature, catalyst, stoichiometry of reagents) to favor the formation of the desired product. |
| Low yield of the desired stereoisomer | Poor stereocontrol in the synthetic route. | - Employ stereoselective reducing agents for the reduction of a ketone at the C-3 position. - Utilize chiral auxiliaries or catalysts to guide the stereochemical outcome of key reactions. |
Purification of this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inability to separate diastereomers | Diastereomers have very similar physical and chemical properties. | - High-performance liquid chromatography (HPLC) is often effective for separating diastereomers. Experiment with different stationary phases (normal phase, reversed-phase) and mobile phase compositions.[11][12] - Supercritical fluid chromatography (SFC) has been shown to be more successful than HPLC for the separation of some drug-like diastereomers.[13][14] - Consider fractional crystallization if a suitable solvent system can be found. |
| Product degradation during purification | The diacetate may be sensitive to acidic or basic conditions used in chromatography. | - Use neutral mobile phases for chromatography whenever possible. - If acidic or basic modifiers are necessary, use them in low concentrations and perform the purification at low temperatures. |
Experimental Protocols
Representative Protocol for Acetylation of a Sterically Hindered Triterpenoid Alcohol (e.g., 3-Epiglochidiol)
-
Materials: 3-Epiglochidiol, acetic anhydride, 4-dimethylaminopyridine (DMAP), dry dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography, solvents for chromatography (e.g., hexane, ethyl acetate).
-
Procedure:
-
Dissolve 3-Epiglochidiol (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equivalents) to the solution.
-
Add acetic anhydride (3 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain pure this compound.
-
Visualizations
Caption: Workflow for the extraction and purification of 3-Epiglochidiol.
References
- 1. researchgate.net [researchgate.net]
- 2. OSADHI [neist.res.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and cytotoxicity of lupane-type triterpenoid glyceryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Synthesis of the lupane group triterpenoids and there hepatoprotective activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of 3-Epiglochidiol Diacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of glochidiol and its related triterpenoid analogs, offering a framework for validating the potential therapeutic efficacy of 3-Epiglochidiol diacetate. Due to the limited specific data on this compound in publicly available research, this guide focuses on the extensively studied parent compound, glochidiol, and other naturally occurring triterpenoids isolated from the Glochidion genus. The experimental data and protocols presented here can serve as a valuable resource for designing and evaluating studies on novel derivatives such as this compound.
Comparative Cytotoxic Activity
Triterpenoids from Glochidion species have demonstrated significant cytotoxic effects against a range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for glochidiol and its analogs, providing a benchmark for assessing the potency of new derivatives.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Glochidiol | NCI-H2087 | Lung Cancer | 4.12 | [1] |
| HOP-62 | Lung Cancer | 2.01 | [1] | |
| NCI-H520 | Lung Cancer | 7.53 | [1] | |
| HCC-44 | Lung Cancer | 1.62 | [1] | |
| HARA | Lung Cancer | 4.79 | [1] | |
| EPLC-272H | Lung Cancer | 7.69 | [1] | |
| NCI-H3122 | Lung Cancer | 2.36 | [1] | |
| COR-L105 | Lung Cancer | 6.07 | [1] | |
| Calu-6 | Lung Cancer | 2.10 | [1] | |
| Glochidone | HCT-116 | Colorectal Cancer | > 100 | |
| Lup-20(29)-en-1β,3β-diol | HL-60 | Leukemia | 43.3 | |
| HT-29 | Colorectal Cancer | 67.0 | ||
| MCF-7 | Breast Cancer | 66.1 | ||
| SK-OV-3 | Ovarian Cancer | 48.0 | ||
| Glochierioside A | HL-60 | Leukemia | 5.5 | |
| HT-29 | Colorectal Cancer | 6.8 | ||
| MCF-7 | Breast Cancer | 29.1 | ||
| SK-OV-3 | Ovarian Cancer | 22.7 | ||
| Glochierioside B | HL-60 | Leukemia | 6.6 | |
| HT-29 | Colorectal Cancer | 18.6 | ||
| MCF-7 | Breast Cancer | 36.1 | ||
| SK-OV-3 | Ovarian Cancer | 16.0 |
Mechanistic Insights: Tubulin Polymerization Inhibition
One of the key mechanisms underlying the cytotoxic activity of glochidiol is its ability to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
| Compound | Assay | IC₅₀ (µM) | Reference |
| Glochidiol | Tubulin Polymerization Inhibition | 2.76 | [1] |
This inhibitory activity on a critical cellular process highlights a specific molecular target for glochidiol and provides a defined endpoint for evaluating the mechanism of action of its derivatives.
Anti-inflammatory, Antioxidant, and Antimicrobial Activities
Beyond cytotoxicity, compounds from Glochidion species exhibit a range of other potentially therapeutic biological activities.
| Activity | Compound/Extract | Key Findings | Reference |
| Anti-inflammatory | Ethanolic extract of Glochidion thomsonii | Significant inhibition of carrageenan-induced paw edema and xylene-induced ear edema in mice. | |
| Antioxidant | Methanolic extract of Glochidion multiloculare | Significant free radical scavenging activity (DPPH assay). | |
| Antimicrobial | Glochidiol | Antibacterial activity against Bacillus subtilis and Methicillin-resistant Staphylococcus aureus (MRSA) with MICs of 128 µM. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biological activity studies. Below are representative protocols for key assays mentioned in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, glochidiol) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Tubulin Polymerization Assay
This assay measures the assembly of microtubules from purified tubulin in vitro.
Protocol:
-
Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, and 1 mM GTP).
-
Compound Incubation: Incubate the tubulin solution with various concentrations of the test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) on ice.
-
Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The rate of increase in absorbance is proportional to the rate of tubulin polymerization.
-
Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC₅₀ value for inhibition.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
Protocol:
-
Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Reaction: Add the test compound solution to a solution of DPPH in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.
Caption: Proposed apoptotic signaling pathway induced by glochidiol derivatives through tubulin polymerization inhibition.
References
This guide provides a comparative overview of the biological activities of the naturally occurring triterpenoids Glochidiol and Glochidone. While 3-Epiglochidiol diacetate is a related lupane-type triterpenoid, a comprehensive search of the scientific literature did not yield quantitative biological activity data for a direct comparison. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Data Presentation: Comparative Biological Activity
The following table summarizes the available in vitro cytotoxic activity of Glochidiol and Glochidone against various human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the biological activity (e.g., cell growth). Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Glochidiol | HOP-62 | Lung Cancer | 2.01 |
| HCC-44 | Lung Cancer | 1.62 | |
| NCI-H3122 | Lung Cancer | 2.36 | |
| Calu-6 | Lung Cancer | 2.10 | |
| NCI-H2087 | Lung Cancer | 4.12 | |
| HARA | Lung Cancer | 4.79 | |
| COR-L105 | Lung Cancer | 6.07 | |
| NCI-H520 | Lung Cancer | 7.53 | |
| EPLC-272H | Lung Cancer | 7.69 | |
| Glochidone | HOP-62 | Lung Cancer | 5.52 |
| EPLC-272H | Lung Cancer | 7.84 | |
| This compound | - | - | No data available |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the cited biological activities.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Glochidiol, Glochidone) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Scavenging Assay in LPS-stimulated Macrophages
This assay evaluates the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for a specific duration, followed by stimulation with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the plates for 24 hours to allow for NO production.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compounds compared to the LPS-only control.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the assembly of microtubules from tubulin protein.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm over time. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., PIPES buffer) containing GTP and tubulin protein.
-
Reaction Initiation: In a temperature-controlled spectrophotometer set at 37°C, add the test compound or a control vehicle to the tubulin solution.
-
Absorbance Monitoring: Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).
-
Data Analysis: Plot the absorbance as a function of time. A decrease in the rate and extent of the absorbance increase in the presence of the test compound compared to the control indicates inhibition of tubulin polymerization. The IC50 value can be determined by testing a range of compound concentrations.
Mandatory Visualization: Signaling Pathway
The anticancer activity of Glochidiol has been linked to its ability to inhibit tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis (programmed cell death). The following diagram illustrates the intrinsic pathway of apoptosis, a key mechanism through which tubulin-targeting agents can induce cancer cell death.
Caption: Intrinsic apoptosis pathway induced by Glochidiol.
A Comparative Analysis of the Biological Effects of 3-Epiglochidiol Diacetate and Glochidiol
In the landscape of natural product research, triterpenoids represent a class of compounds with significant therapeutic potential. This guide provides a comparative overview of the biological effects of 3-Epiglochidiol diacetate and its structural analog, Glochidiol. While extensive research has elucidated the bioactivities of Glochidiol, data on this compound remains limited. This comparison, therefore, draws upon the established profile of Glochidiol and explores the potential implications of diacetylation on its biological effects, offering a predictive perspective for researchers in drug discovery and development.
Cytotoxic and Anti-inflammatory Activities: A Tabular Comparison
Quantitative data from various studies on Glochidiol's cytotoxic and anti-inflammatory effects are summarized below. This provides a baseline for understanding the potential activity of its diacetylated form.
Table 1: Cytotoxic Activity of Glochidiol Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H2087 | Lung Cancer | 4.12 | [1] |
| HOP-62 | Lung Cancer | 2.01 | [1] |
| NCI-H520 | Lung Cancer | 7.53 | [1] |
| HCC-44 | Lung Cancer | 1.62 | [1] |
| HARA | Lung Cancer | 4.79 | [1] |
| EPLC-272H | Lung Cancer | 7.69 | [1] |
| NCI-H3122 | Lung Cancer | 2.36 | [1] |
| COR-L105 | Lung Cancer | 6.07 | [1] |
| Calu-6 | Lung Cancer | 2.10 | [1] |
| HCT-116 | Colorectal Cancer | >50 | [2] |
Table 2: Anti-inflammatory Activity of Glochidion Species Extracts
| Extract Source | Model | Effect | Reference |
| Glochidion multiloculare | Carrageenan-induced paw edema in mice | Significant anti-inflammatory activity at 100 mg/kg b.w. | [3] |
| Glochidion littorale | Flavonoid-rich leaf extract | Evaluated for anti-inflammatory potential | [4] |
| Glochidion daltonii | Ethanolic branch extract | Inhibited TNF-α and IL-1β expression; reduced paw edema in rats | [5] |
| Glochidion ellipticum | Extracts | Lowered NO, ROS, and pro-inflammatory cytokines in LPS-induced macrophages | [6] |
| Glochidion thomsonii | Ethanolic bark extract | Protected against carrageenan-mediated paw edema and xylene-mediated ear edema in mice | [7] |
The Hypothetical Impact of Diacetylation on Biological Activity
The addition of two acetate groups to the 3-Epiglochidiol core to form this compound is expected to increase its lipophilicity. This chemical modification can have several consequences for its biological activity:
-
Increased Cell Permeability: Higher lipophilicity may enhance the compound's ability to cross cell membranes, potentially leading to increased intracellular concentrations and more potent cytotoxic or anti-inflammatory effects.
-
Altered Metabolism: The acetate groups may be subject to hydrolysis by cellular esterases, potentially converting this compound into a prodrug of 3-Epiglochidiol. This could influence the compound's pharmacokinetic profile and duration of action.
-
Modified Target Interaction: The presence of acetate groups could alter the binding affinity and selectivity of the molecule for its biological targets.
Experimental Protocols
To facilitate the replication and further investigation of the reported biological effects, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Glochidiol) and incubated for another 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Model: Male Swiss albino mice are used for the experiment.
-
Compound Administration: The test compound or vehicle (control) is administered intraperitoneally (i.p.) or orally (p.o.) to the mice.
-
Induction of Inflammation: After 30 minutes, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizing Biological Pathways and Workflows
To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of Glochidiol's anticancer effect.
Caption: Workflow of the MTT assay for cytotoxicity.
Caption: Rationale for comparing Glochidiol and its diacetate.
References
- 1. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glochidion ellipticum Wight extracts ameliorate dextran sulfate sodium-induced colitis in mice by modulating nuclear factor kappa-light-chain-enhancer of activated B cells signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Molecular Target of 3-Epiglochidiol Diacetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 3-Epiglochidiol diacetate and its parent compound, glochidiol, against other known tubulin-targeting agents. This analysis is supported by available experimental data to objectively evaluate its potential as an anticancer agent.
While direct experimental data on this compound is limited, a substantial body of evidence points to the molecular target of its parent compound, glochidiol. Research has identified that glochidiol exerts its cytotoxic effects by targeting tubulin, a critical component of the cellular cytoskeleton. Specifically, glochidiol acts as a tubulin polymerization inhibitor by binding to the colchicine site on β-tubulin. This interference with tubulin dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis.
Performance Comparison: 3-Epiglochidiol and Alternative Tubulin Inhibitors
To contextualize the potential of this compound, this section compares the activity of its parent compound, glochidiol, with established colchicine-binding site inhibitors. The data presented below is collated from various studies and highlights the half-maximal inhibitory concentrations (IC50) for tubulin polymerization and cytotoxicity in different cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) for Tubulin Polymerization |
| Glochidiol | 2.76[1][2][3] |
| Colchicine | ~1.2 - 10.6[4][5] |
| Combretastatin A-4 | ~1.2 - 2.1 |
| Nocodazole | ~5.0[6] |
Table 2: Cytotoxic Activity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Glochidiol | HOP-62 (Lung) | 2.01[2][3] |
| HCC-44 (Lung) | 1.62[2][3] | |
| Calu-6 (Lung) | 2.10[2][3] | |
| NCI-H3122 (Lung) | 2.36[2][3] | |
| NCI-H2087 (Lung) | 4.12[2][3] | |
| HARA (Lung) | 4.79[2][3] | |
| COR-L105 (Lung) | 6.07[2][3] | |
| NCI-H520 (Lung) | 7.53[2][3] | |
| EPLC-272H (Lung) | 7.69[2][3] | |
| HCT-116 (Colon) | ~0.80 - 2.99[7] | |
| Colchicine | HeLa (Cervical) | ~0.009 |
| MCF-7 (Breast) | ~0.01 | |
| Combretastatin A-4 | MCF-7 (Breast) | ~0.001 |
| HT-29 (Colon) | ~0.001 | |
| Nocodazole | HeLa (Cervical) | ~0.05[6] |
| A549 (Lung) | ~0.1 |
Note: IC50 values can vary between different studies and experimental conditions.
The diacetate form, this compound, has not been directly studied in terms of its molecular target. However, the acetylation of triterpenoids has been observed in some cases to enhance cytotoxic activity. This suggests that this compound may exhibit comparable or potentially more potent tubulin-targeting and anticancer effects than its parent compound, glochidiol. Further investigation is required to confirm this hypothesis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of findings. Below are summaries of protocols relevant to confirming the molecular target of compounds like this compound.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in light scattering (absorbance at 340 nm) or through fluorescence enhancement using a fluorescent reporter that binds to microtubules.
Protocol Summary:
-
Reagents: Purified tubulin (e.g., bovine brain tubulin), GTP solution, polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), and the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Procedure:
-
Thaw tubulin and GTP on ice.
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the mixture at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm or fluorescence over time using a spectrophotometer or fluorometer.
-
-
Data Analysis: The IC50 value is determined by plotting the rate of polymerization or the final polymer mass against the concentration of the test compound.
Immunofluorescence Staining of Microtubules
This technique visualizes the effect of a compound on the microtubule network within cells.
Principle: Cells are treated with the test compound, and then the microtubule cytoskeleton is stained using specific antibodies against tubulin, which are subsequently detected with fluorescently labeled secondary antibodies.
Protocol Summary:
-
Cell Culture: Plate cells on coverslips and allow them to adhere.
-
Treatment: Treat the cells with the test compound at various concentrations for a specified duration.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
Immunostaining:
-
Incubate the cells with a primary antibody specific for α- or β-tubulin.
-
Wash to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
-
Visualization: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule network, such as depolymerization or formation of abnormal structures, indicates an effect of the compound.
Competitive Colchicine Binding Assay
This assay determines if a compound binds to the colchicine binding site on tubulin.
Principle: The assay measures the ability of a test compound to compete with a labeled colchicine analog (radiolabeled or fluorescent) for binding to tubulin.
Protocol Summary (Fluorescence-based):
-
Reagents: Purified tubulin, a fluorescent colchicine analog (e.g., MTC-colchicine), and the test compound.
-
Procedure:
-
Incubate purified tubulin with the fluorescent colchicine analog in the presence of varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Measure the fluorescence of the solution.
-
-
Data Analysis: A decrease in fluorescence intensity with increasing concentrations of the test compound indicates that it competes with the fluorescent probe for the colchicine binding site. The inhibition constant (Ki) can be calculated from these data.
Visualizing the Mechanism of Action
To further illustrate the molecular interactions and experimental workflows, the following diagrams are provided.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for a tubulin polymerization assay.
Caption: Workflow for immunofluorescence staining of microtubules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Scrutinizing the Experimental Reproducibility of 3-Epiglochidiol Diacetate and its Analogs
A Comparative Guide for Researchers
Comparative Efficacy: In Vitro Antiproliferative Activity
Glochidiol has been identified as a potent anticancer agent, exhibiting significant antiproliferative activity against a variety of human lung cancer cell lines.[1][2] The half-maximal inhibitory concentration (IC50) values, a key metric of potency, have been determined in multiple studies, providing a basis for comparing its efficacy across different cancer cell types.
| Cell Line | Cancer Type | IC50 (µM) |
| HCC-44 | Adenocarcinoma | 1.62[1][2] |
| HOP-62 | Large Cell Carcinoma | 2.01[1][2] |
| Calu-6 | Anaplastic Carcinoma | 2.10[1][2] |
| NCI-H3122 | Non-Small Cell Lung Cancer | 2.36[1][2] |
| NCI-H2087 | Squamous Cell Carcinoma | 4.12[1][2] |
| HARA | Squamous Cell Carcinoma | 4.79[1][2] |
| COR-L105 | Large Cell Carcinoma | 6.07[1][2] |
| NCI-H520 | Squamous Cell Carcinoma | 7.53[1][2] |
| EPLC-272H | Squamous Cell Carcinoma | 7.69[1][2] |
Mechanism of Action: Targeting Tubulin Polymerization
The primary anticancer mechanism of glochidiol involves the inhibition of tubulin polymerization, a critical process for cell division and proliferation.[1][2] By binding to the colchicine binding site on β-tubulin, glochidiol disrupts the formation of microtubules, leading to cell cycle arrest and subsequent apoptosis.
| Target | Activity | IC50 (µM) |
| Tubulin Polymerization | Inhibition | 2.76[1][2] |
Detailed Experimental Protocols
To ensure the reproducibility of these findings, it is essential to adhere to standardized experimental protocols. The following outlines the key methodologies used in the assessment of glochidiol's anticancer activity.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of glochidiol or a vehicle control and incubated for a specified period (e.g., 48 hours).
-
MTT Incubation: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing purified tubulin, a polymerization buffer, and GTP is prepared.
-
Compound Addition: Glochidiol or a control substance is added to the reaction mixture.
-
Polymerization Induction: The polymerization of tubulin into microtubules is initiated by raising the temperature.
-
Turbidity Measurement: The increase in turbidity, resulting from microtubule formation, is monitored over time by measuring the absorbance at 340 nm.
-
Data Analysis: The inhibitory effect of the compound on tubulin polymerization is quantified by comparing the rate and extent of polymerization in the presence and absence of the compound.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells (e.g., HCC-44) are subcutaneously injected into immunodeficient mice.[2]
-
Treatment Administration: Once the tumors reach a palpable size, the mice are treated with glochidiol (e.g., orally at 0.2 or 60 mg/kg/day) or a vehicle control for a defined period (e.g., 21 days).[2]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, the tumors are excised, weighed, and the antitumor efficacy of the compound is determined.
Visualizing the Pathways and Processes
To further elucidate the experimental workflow and the signaling pathway of glochidiol, the following diagrams are provided.
Caption: A generalized workflow for the evaluation of anticancer compounds.
Caption: The signaling pathway of glochidiol leading to apoptosis.
References
Comparative Analysis of Glochidiol's Anticancer Potential: A Tubulin-Targeting Triterpenoid
A Note on 3-Epiglochidiol diacetate: Initial searches for "this compound" did not yield any scientific literature detailing its therapeutic potential or biological activity. The available information is limited to chemical supplier databases, which confirm its chemical structure and CAS number (6587-37-7). Due to this lack of published research, a direct comparative guide on this compound cannot be provided. This guide will instead focus on its parent compound, Glochidiol , a natural triterpenoid with documented anticancer properties.
This guide provides a comparative overview of Glochidiol's therapeutic potential against lung cancer, with a focus on its mechanism of action as a tubulin polymerization inhibitor. Its performance is compared with Paclitaxel, a standard-of-care microtubule stabilizer, and Combretastatin A-4, another tubulin polymerization inhibitor that binds to the colchicine site, similar to Glochidiol.
In Vitro Efficacy: A Comparison of Cytotoxicity
The in vitro cytotoxic activity of Glochidiol, Paclitaxel, and Combretastatin A-4 has been evaluated against various human non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Cell Line | IC50 (µM) | Reference |
| Glochidiol | NCI-H2087 | 4.12 | [1][2] |
| HOP-62 | 2.01 | [1][2] | |
| NCI-H520 | 7.53 | [1][2] | |
| HCC-44 | 1.62 | [1][2] | |
| HARA | 4.79 | [1][2] | |
| EPLC-272H | 7.69 | [1][2] | |
| NCI-H3122 | 2.36 | [1][2] | |
| COR-L105 | 6.07 | [1][2] | |
| Calu-6 | 2.10 | [1][2] | |
| Paclitaxel | A549 | 8.194 | [3] |
| H23 | 2.136 | [3] | |
| H460 | 1.138 | [3] | |
| H1792 | 8.087 | [3] | |
| H2023 | 4.175 | [3] | |
| H2030 | 2.474 | [3] | |
| NSCLC (median, 120h exposure) | 0.027 | [4] | |
| Combretastatin A-4 | A549 (XN0502 derivative) | 1.8 | [5] |
| H460 | Similar to Paclitaxel and Vinblastine | [6] |
Mechanism of Action: Targeting the Microtubule Cytoskeleton
Glochidiol and Combretastatin A-4 exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. They both bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2]
In contrast, Paclitaxel also targets tubulin but through a different mechanism. It stabilizes microtubules by binding to a different site on β-tublin, preventing their depolymerization. This interference with the normal dynamic instability of microtubules also leads to G2/M phase cell cycle arrest and apoptosis.
The distinct mechanisms of these compounds are visualized in the signaling pathway diagrams below.
Caption: Mechanism of action of Glochidiol.
Caption: Mechanism of action of Paclitaxel.
In Vivo Efficacy: Xenograft Models
The antitumor activity of Glochidiol and Paclitaxel has been demonstrated in in vivo xenograft models of human lung cancer.
-
Glochidiol: In a study using a HCC-44 xenograft tumor model in nude mice, orally administered Glochidiol was found to effectively inhibit tumor growth.[1][2]
-
Paclitaxel: Paclitaxel has shown significant tumor growth inhibition in various human lung cancer xenografts in nude mice, including A549, NCI-H23, and NCI-H460.[7][8] It is typically administered intravenously.[7][8]
-
Combretastatin A-4: The prodrug Combretastatin A-4 Phosphate (CA-4P) has demonstrated significant delay in the growth of subcutaneously induced lung cancer in a murine xenotransplant model.[9]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., Glochidiol, Paclitaxel) for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.
-
Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.
-
Compound Addition: The test compound is added to the wells at various concentrations. Control wells with a known inhibitor (e.g., nocodazole) and a known stabilizer (e.g., paclitaxel) are also included.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: The polymerization of tubulin into microtubules increases the turbidity of the solution. This change in turbidity is monitored by measuring the absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. Inhibitors of polymerization will show a decrease in the rate and extent of absorbance increase, while stabilizers will show an increase.
The workflow for a typical tubulin polymerization assay is illustrated below.
Caption: A simplified workflow for a tubulin polymerization assay.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are then treated with the test compound (e.g., Glochidiol, Paclitaxel) or a vehicle control via a specific route (e.g., oral gavage, intravenous injection) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a certain size or after a predetermined period.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight of the mice is also monitored as an indicator of toxicity.
Conclusion
While there is no available research on the therapeutic potential of this compound, its parent compound, Glochidiol, demonstrates promising anticancer activity, particularly against lung cancer. Its mechanism of action as a tubulin polymerization inhibitor, targeting the colchicine binding site, places it in a class of potent anticancer agents. When compared to the established drug Paclitaxel, Glochidiol offers a different mechanism of targeting the same crucial cellular machinery. Its similarity in mechanism to Combretastatin A-4 suggests potential for similar applications. Further research is warranted to fully elucidate the therapeutic potential of Glochidiol and its derivatives, including this compound, and to directly compare their efficacy and safety with existing cancer therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - IC50 of Paclitaxel in mouse and human lung cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combretastatin A-4 prodrug inhibits growth of human non-small cell lung cancer in a murine xenotransplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glochidiol and its Derivatives: Evaluating Efficacy in Cancer Research
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of potential therapeutic compounds is paramount. This guide provides a comparative overview of the known efficacy of Glochidiol, a naturally occurring triterpenoid, and discusses the potential implications of isomeric variations and esterification, with a focus on the hypothetical 3-Epiglochidiol diacetate isomers.
Efficacy of Glochidiol: A Quantitative Overview
Glochidiol has demonstrated significant cytotoxic activity against a range of cancer cell lines. Its efficacy is primarily attributed to its ability to inhibit tubulin polymerization, a critical process in cell division. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a clear benchmark for its anti-proliferative potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H2087 | Lung Cancer | 4.12 | [1] |
| HOP-62 | Lung Cancer | 2.01 | [1] |
| NCI-H520 | Lung Cancer | 7.53 | [1] |
| HCC-44 | Lung Cancer | 1.62 | [1] |
| HARA | Lung Cancer | 4.79 | [1] |
| EPLC-272H | Lung Cancer | 7.69 | [1] |
| NCI-H3122 | Lung Cancer | 2.36 | [1] |
| COR-L105 | Lung Cancer | 6.07 | [1] |
| Calu-6 | Lung Cancer | 2.10 | [1] |
| HCT-116 | Colorectal Cancer | 2.99 | [2] |
The Potential Impact of Isomerism and Diacetylation
Stereoisomerism: The "Epi-" Distinction
The prefix "epi-" in 3-Epiglochidiol indicates a difference in the spatial arrangement of atoms at a single chiral center compared to Glochidiol. Such subtle changes in stereochemistry can have profound effects on a molecule's biological activity. The specific orientation of hydroxyl groups can influence how the molecule binds to its target protein. It is plausible that the "epi-" form could exhibit either enhanced or diminished activity compared to Glochidiol, depending on the specific interactions within the colchicine binding site of tubulin.
Esterification: The Diacetate Moiety
The addition of two acetate groups (diacetate) to the Glochidiol backbone significantly alters its physicochemical properties. Generally, esterification of hydroxyl groups increases the lipophilicity of a molecule. This can lead to:
-
Enhanced Cell Membrane Permeability: Increased lipophilicity can facilitate easier passage through the lipid bilayers of cell membranes, potentially leading to higher intracellular concentrations and improved efficacy.
-
Altered Metabolism: The ester bonds are susceptible to hydrolysis by cellular esterases, which could release the active parent compound (Epiglochidiol) intracellularly. This could function as a prodrug strategy, potentially improving bioavailability and reducing systemic toxicity.
-
Modified Target Binding: The bulky acetate groups could sterically hinder the binding of the molecule to its target, potentially reducing its intrinsic activity.
Without direct experimental data, the net effect of these competing factors on the efficacy of this compound remains speculative.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of Glochidiol and its analogs.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Glochidiol) dissolved in a suitable solvent (e.g., DMSO) and diluted in cell culture medium. A vehicle control (medium with solvent) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., PIPES buffer with GTP and MgCl₂), and the test compound at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by transferring the mixture to a 37°C cuvette in a spectrophotometer.
-
Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time. This increase is proportional to the amount of tubulin polymerization.
-
Data Analysis: The rate of polymerization is calculated from the linear phase of the absorbance curve. The IC50 value for polymerization inhibition is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Figure 1: Proposed signaling pathway for Glochidiol-induced apoptosis.
Figure 2: General experimental workflow for evaluating novel anti-cancer compounds.
References
- 1. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Glochidiol and Its Analogs in Cancer Cell Proliferation
A comprehensive guide for researchers and drug development professionals on the structure-activity relationships of glochidiol and related triterpenoids, offering insights into their potential as anticancer agents.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of glochidiol and other triterpenoids against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Glochidiol | NCI-H2087 | Lung Cancer | 4.12 | [1][2] |
| HOP-62 | Lung Cancer | 2.01 | [1][2] | |
| NCI-H520 | Lung Cancer | 7.53 | [1][2] | |
| HCC-44 | Lung Cancer | 1.62 | [1][2] | |
| HARA | Lung Cancer | 4.79 | [1][2] | |
| EPLC-272H | Lung Cancer | 7.69 | [1][2] | |
| NCI-H3122 | Lung Cancer | 2.36 | [1][2] | |
| COR-L105 | Lung Cancer | 6.07 | [1][2] | |
| Calu-6 | Lung Cancer | 2.10 | [1][2] | |
| Glochidone | HOP-62 | Lung Cancer | 5.52 ± 0.25 | [1][3] |
| EPLC-272H | Lung Cancer | 7.84 ± 1.27 | [1][3] | |
| Glochidpurnoid B | HCT-116 | Colorectal Cancer | 0.80 | [4] |
| Compound 3 | HCT-116 | Colorectal Cancer | 2.99 | [4] |
| Compound 5 | HCT-116 | Colorectal Cancer | 1.87 | [4] |
| Compound 6 | HCT-116 | Colorectal Cancer | 1.95 | [4] |
| Compound 11 | HCT-116 | Colorectal Cancer | 2.33 | [4] |
| Compound 17 | HCT-116 | Colorectal Cancer | 2.65 | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies from which the data was compiled.
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the compounds was commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., glochidiol, glochidone) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution was removed, and the formazan crystals formed by viable cells were dissolved in a solubilization solvent, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
Tubulin Polymerization Assay
The inhibitory effect of glochidiol on tubulin polymerization was investigated to elucidate its mechanism of action.[1][2]
-
Reaction Mixture: A reaction mixture containing tubulin, a fluorescence reporter (e.g., DAPI), and a polymerization buffer (e.g., containing GTP) was prepared.
-
Compound Addition: Glochidiol or a control substance was added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin into microtubules was monitored by measuring the increase in fluorescence over time at a specific excitation and emission wavelength.
-
IC50 Determination: The concentration of glochidiol that inhibits tubulin polymerization by 50% (IC50) was determined from the dose-response curve.
Visualizing the Data
The following diagrams illustrate the structure-activity relationships, experimental workflow, and the proposed signaling pathway.
Caption: Structural comparison of Glochidiol, Glochidone, and Glochidpurnoid B.
References
- 1. researchgate.net [researchgate.net]
- 2. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Bioactive Compounds: A Comparative Guide to Parthenolide and Helenalin
Notice: An initial search for "3-Epiglochidiol diacetate" did not yield any peer-reviewed studies or independent verification data regarding its biological activities. To fulfill the request for a comprehensive comparison guide, this document focuses on two well-researched, structurally related sesquiterpene lactones, Parthenolide and Helenalin, which are known for their potent anti-inflammatory and pro-apoptotic effects.
Introduction
Parthenolide, a germacrane sesquiterpene lactone primarily isolated from the plant Feverfew (Tanacetum parthenium), has garnered significant attention for its therapeutic potential.[1][2] It is recognized for its anti-inflammatory and anti-cancer properties, which are largely attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3][4][5][6] Helenalin, another sesquiterpene lactone found in various Arnica species, also demonstrates potent anti-inflammatory and cytotoxic activities, often through similar mechanisms of action, including the inhibition of NF-κB.[7][8] This guide provides a comparative overview of the biological activities of Parthenolide and Helenalin, supported by experimental data and detailed protocols for key assays.
Comparative Biological Activity
The following tables summarize the quantitative data on the cytotoxic, pro-apoptotic, and anti-inflammatory effects of Parthenolide and Helenalin across various human cancer cell lines.
Table 1: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Parthenolide | SiHa (Cervical Cancer) | MTT | 8.42 ± 0.76 | 48 | [9] |
| MCF-7 (Breast Cancer) | MTT | 9.54 ± 0.82 | 48 | [9] | |
| 5637 (Bladder Cancer) | MTT | ~5 | 48 | [10] | |
| SW620 (Colorectal Cancer) | MTT | ~10 | 24 | [11] | |
| Helenalin | RD (Rhabdomyosarcoma) | Not Specified | 5.26 | 24 | [12] |
| RD (Rhabdomyosarcoma) | Not Specified | 3.47 | 72 | [12] | |
| RH30 (Rhabdomyosarcoma) | Not Specified | 4.08 | 24 | [12] | |
| RH30 (Rhabdomyosarcoma) | Not Specified | 4.55 | 72 | [12] |
Table 2: Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism for the anti-cancer activity of these compounds.
| Compound | Cell Line | Treatment | Apoptotic Cells (%) | Method | Reference |
| Parthenolide | Lymphoid Malignancies (various) | Dose-dependent | Significant increase | Annexin V/7-AAD | [13] |
| KOPN-8 (B-ALL) | High Dose | 62.7 ± 1.3 (Non-viable) | Annexin V/7-AAD | [13] | |
| MOLT-4 (T-ALL) | 7.5 µM | 52.0 ± 2.1 (Non-viable) | Annexin V/7-AAD | [13] | |
| Helenalin | RD (Rhabdomyosarcoma) | 5 µM | 29.9 ± 0.5 (Late Apoptotic) | Not Specified | [12] |
| RH30 (Rhabdomyosarcoma) | 5 µM | 58.1 ± 0.2 (Late Apoptotic) | Not Specified | [12] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: NF-κB Signaling Pathway Inhibition
Both Parthenolide and Helenalin exert their anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival.[3][7] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as TNF-α or LPS, trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Parthenolide has been shown to inhibit the IKK complex, thereby preventing IκBα phosphorylation and degradation and keeping NF-κB inactive in the cytoplasm.[4][6][14] Helenalin can directly target the p65 subunit of NF-κB, preventing it from binding to DNA.[8]
Figure 1. Simplified diagram of the NF-κB signaling pathway and points of inhibition by Parthenolide and Helenalin.
Experimental Workflow: Apoptosis Detection
A common method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 2. Standard workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[15][16][17]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[18]
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of the test compound (Parthenolide or Helenalin) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT stock solution to each well.[18]
-
Incubate at 37°C for 4 hours.[18]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Mix thoroughly and incubate for an additional 4 hours at 37°C or until crystals are dissolved.[18]
-
Read the absorbance at 570 nm using a microplate reader.
-
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a viability dye to distinguish necrotic or late apoptotic cells.[19][20]
-
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[20]
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating with the desired compound for the appropriate time.
-
Collect all cells, including those floating in the supernatant, by centrifugation.[19]
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[19]
-
Anti-inflammatory Activity: Nitric Oxide (NO) Measurement (Griess Assay)
This assay quantifies nitric oxide production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.[21][22][23]
-
Materials:
-
Procedure:
-
Plate RAW 264.7 cells and treat them with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound.
-
After incubation (e.g., 24 hours), collect the cell culture supernatant.
-
Add 50-100 µL of supernatant to a 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Add an equal volume of Griess Reagent to each well containing supernatant and standards.[22]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540-550 nm.[22]
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Anti-inflammatory Activity: Cytokine Measurement (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, released into the cell culture medium.[24][25][26][27]
-
Materials:
-
Commercial ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit)
-
Cell culture supernatant
-
Wash buffer
-
Detection antibody
-
Streptavidin-HRP
-
Substrate solution (TMB)
-
Stop solution
-
Microplate reader
-
-
Procedure (General Sandwich ELISA Protocol):
-
A 96-well plate is pre-coated with a capture antibody specific for the target cytokine.
-
Add standards and cell culture supernatants to the wells and incubate to allow the cytokine to bind to the immobilized antibody.[28]
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody that binds to a different epitope on the target cytokine.[28]
-
Wash the plate and add Streptavidin-HRP, which binds to the biotinylated detection antibody.[28]
-
Wash again and add a TMB substrate solution. The HRP enzyme catalyzes a color change.[28]
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm.[28] The intensity of the color is proportional to the amount of cytokine present in the sample.
-
References
- 1. Parthenolide, a sesquiterpene lactone, expresses multiple anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in chemistry and bioactivity of parthenolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Feverfew plant-derived compound, parthenolide enhances platelet production and attenuates platelet activation through NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-inflammatory Sesquiterpene Lactone Helenalin Inhibits the Transcription Factor NF-κB by Directly Targeting p65 [rawdatalibrary.net]
- 9. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action of the Sesquiterpene Compound Helenalin in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parthenolide Induces ROS-Mediated Apoptosis in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. Nitric Oxide Griess Assay [bio-protocol.org]
- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 28. raybiotech.com [raybiotech.com]
Benchmarking 3-Epiglochidiol Diacetate: A Comparative Analysis Against Standard-of-Care Anticancer Agents
A Hypothetical Evaluation Based on the Preclinical Profile of Glochidiol
Disclaimer: To date, "3-Epiglochidiol diacetate" is not a well-documented compound in publicly available scientific literature. This guide, therefore, presents a hypothetical benchmarking analysis based on the known biological activities of its parent compound, glochidiol . The diacetate functionalization is presumed to potentially alter the pharmacokinetic properties of glochidiol, but its pharmacodynamic effects are extrapolated from the available data on glochidiol. This comparison is intended for research and drug development professionals to highlight the potential of glochidiol derivatives as a therapeutic avenue.
Introduction
Glochidiol, a naturally occurring triterpenoid, has demonstrated notable anticancer properties in preclinical studies.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division, making it a promising candidate for cancer therapy.[1][3] This guide provides a comparative overview of the preclinical efficacy of glochidiol against established standard-of-care drugs for lung and colorectal cancer, the cancer types against which glochidiol has shown significant activity. The data presented is compiled from various published studies and is intended to serve as a reference for further investigation into glochidiol and its derivatives, such as the hypothetical this compound.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of glochidiol and standard-of-care chemotherapeutic agents in various lung and colorectal cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: Comparative in Vitro Efficacy in Lung Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time |
| Glochidiol | NCI-H2087 | 4.12 | 48h[1][3] |
| HOP-62 | 2.01 | 48h[1][3] | |
| NCI-H520 | 7.53 | 48h[1][3] | |
| HCC-44 | 1.62 | 48h[1][3] | |
| HARA | 4.79 | 48h[1][3] | |
| EPLC-272H | 7.69 | 48h[1][3] | |
| NCI-H3122 | 2.36 | 48h[1][3] | |
| COR-L105 | 6.07 | 48h[1][3] | |
| Calu-6 | 2.10 | 48h[1][3] | |
| Paclitaxel | NSCLC (median) | 9.4 | 24h |
| SCLC (median) | 25 | 24h | |
| Vincristine | A549 | 0.137 | 48h |
Table 2: Comparative in Vitro Efficacy in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time |
| Glochidiol | HCT-116 | ~1-3 | Not Specified[2] |
| 5-Fluorouracil | HCT-116 | 13.5 | 72h |
| HT-29 | >250 | 72h | |
| Oxaliplatin | HT-29 | Not specified | 2h |
| HCT-116 | Not specified | 8h | |
| Irinotecan | LoVo | 15.8 | Not Specified |
| HT-29 | 5.17 | Not Specified |
Mechanism of Action: Tubulin Polymerization Inhibition
Glochidiol exerts its anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. It achieves this by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1][3] This mechanism is shared by other successful anticancer drugs, such as the vinca alkaloids (e.g., vincristine) and taxanes (e.g., paclitaxel), although they bind to different sites on tubulin.
Caption: Mechanism of action of Glochidiol.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The antiproliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., glochidiol, paclitaxel) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO or another suitable solvent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Tubulin Polymerization Assay
The effect of compounds on tubulin polymerization can be monitored by measuring the change in light scattering or fluorescence.[5][6][7]
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer is prepared on ice.
-
Compound Addition: The test compound (e.g., glochidiol) or a control (e.g., paclitaxel as a polymerization promoter, or colchicine as an inhibitor) is added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Kinetic Measurement: The increase in absorbance or fluorescence is monitored over time using a spectrophotometer or fluorometer with temperature control.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves. The IC50 for polymerization inhibition is the concentration of the compound that reduces the rate of polymerization by 50%.
In Vivo Xenograft Model
The in vivo anticancer efficacy is evaluated using a tumor xenograft model in immunocompromised mice.[8][9]
-
Cell Implantation: Human cancer cells (e.g., HCC-44 lung cancer cells) are subcutaneously injected into the flank of nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The test compound (e.g., glochidiol administered orally or intraperitoneally) and standard-of-care drug are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint: The experiment is terminated when tumors in the control group reach a specified size or after a defined treatment period.
-
Efficacy Evaluation: Treatment efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.
Visualized Workflows
Caption: A general workflow for anticancer drug screening.
Conclusion
Based on the preclinical data of its parent compound, glochidiol, the hypothetical this compound holds potential as an anticancer agent, particularly for lung and colorectal cancers. The in vitro cytotoxicity data for glochidiol is comparable to or, in some cases, more potent than standard-of-care drugs in specific cell lines. Its mechanism of action as a tubulin polymerization inhibitor is a well-validated target in oncology.
However, it is crucial to emphasize that this is a projected analysis. Further research is imperative to synthesize and characterize this compound and to conduct comprehensive preclinical studies to evaluate its efficacy, toxicity, and pharmacokinetic profile. The data and protocols presented in this guide are intended to provide a framework for such future investigations, facilitating a direct and robust comparison with existing therapeutic options.
References
- 1. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Tubulin polymerization kinetics assay [bio-protocol.org]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. LLC cells tumor xenograft model [protocols.io]
- 9. 4.13. Tumor Xenograft Model [bio-protocol.org]
Safety Operating Guide
Proper Disposal of 3-Epiglochidiol Diacetate: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential safety and logistical information for the proper disposal of 3-Epiglochidiol diacetate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Quantitative Data Summary
A comprehensive Safety Data Sheet (SDS) with detailed quantitative data for this compound was not available in the public domain. Researchers must consult the product-specific SDS provided by the manufacturer for complete and accurate information. The table below outlines typical data points found in an SDS.
| Property | Value |
| CAS Number | 6587-37-7 |
| Molecular Formula | C20H32O4 (example, to be confirmed with SDS) |
| Molecular Weight | 336.47 g/mol (example, to be confirmed with SDS) |
| Appearance | To be confirmed with SDS |
| Boiling Point | To be confirmed with SDS |
| Melting Point | To be confirmed with SDS |
| Solubility | To be confirmed with SDS |
| Flash Point | Not flammable or combustible[1] |
| Hazard Classifications | To be confirmed with SDS |
Procedural Guidance for Disposal of this compound
The following step-by-step procedures are based on general best practices for hazardous waste disposal and should be executed in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical waste, ensure you are wearing appropriate personal protective equipment.
-
Eye Protection: Wear tight-sealing safety goggles.
-
Hand Protection: Wear chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after.
-
Body Protection: Wear a lab coat. An apron and antistatic boots are also recommended.
-
Ventilation: Handle the chemical waste in a well-ventilated area to avoid breathing vapors, mist, or gas.[1]
Step 2: Waste Collection and Segregation
Proper segregation and containerization are crucial to prevent accidental reactions.
-
Dedicated Waste Container: Collect waste this compound in a dedicated, leak-proof container.[2][3] It is often best to use the original container if it is in good condition.[2]
-
Container Compatibility: Ensure the container is chemically compatible with the acetate compound.[3]
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[4]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound."[5] Include the approximate concentration and quantity. Do not use abbreviations or acronyms.[5]
-
Container Sealing: Keep the container tightly closed except when adding waste.[1] Do not overfill the container.
Step 3: Storage of Chemical Waste
Store the waste container safely pending collection.
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]
-
Secondary Containment: Place the waste container in a secondary container to capture any potential leaks or spills.[3] The secondary container should be able to hold 110% of the volume of the primary container.[3]
-
Segregation: Segregate the container from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
Step 4: Disposal and Waste Pickup
Disposal of hazardous chemical waste must be handled by authorized personnel.
-
Contact EHS: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4][5]
-
Prohibited Disposal: Do not pour this compound down the drain or dispose of it in the regular trash.[1][6] This is to prevent environmental contamination.
-
Spill Cleanup: In the event of a spill, avoid creating dust.[1] Sweep or shovel the material into a suitable, closed container for disposal.[1] Prevent the spill from entering drains.[1]
Step 5: Empty Container Disposal
Empty containers that held this compound must also be disposed of properly.
-
Triple Rinsing: Triple-rinse the empty container with an appropriate solvent.[1]
-
Rinsate Collection: Collect the rinsate from the cleaning process and treat it as hazardous waste, adding it to your designated this compound waste container.[1]
-
Final Disposal: Once triple-rinsed and air-dried, the container may be disposed of in the regular trash or recycling, after defacing the original label.[7]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
